CEP-11981 tosylate
Description
CEP-11981 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
Structure
3D Structure of Parent
Propriétés
Numéro CAS |
856691-93-5 |
|---|---|
Formule moléculaire |
C35H35N7O4S |
Poids moléculaire |
649.8 g/mol |
Nom IUPAC |
4-methylbenzenesulfonic acid;19-methyl-3-(2-methylpropyl)-7-(pyrimidin-2-ylamino)-3,13,19,20-tetrazahexacyclo[14.7.0.02,10.04,9.011,15.017,21]tricosa-1(16),2(10),4(9),5,7,11(15),17,20-octaen-14-one |
InChI |
InChI=1S/C28H27N7O.C7H8O3S/c1-15(2)13-35-22-8-5-16(32-28-29-9-4-10-30-28)11-18(22)24-19-12-31-27(36)25(19)23-17(26(24)35)6-7-21-20(23)14-34(3)33-21;1-6-2-4-7(5-3-6)11(8,9)10/h4-5,8-11,14-15H,6-7,12-13H2,1-3H3,(H,31,36)(H,29,30,32);2-5H,1H3,(H,8,9,10) |
Clé InChI |
OCCDXAYTEKPNMM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN1C2=C(C=C(C=C2)NC3=NC=CC=N3)C4=C1C5=C(C6=CN(N=C6CC5)C)C7=C4CNC7=O |
Apparence |
Solid powder |
Autres numéros CAS |
856691-93-5 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
11-(2-methylpropyl)-12,13-dihydro-2-methyl-8-(pyrimidin-2-ylamino)-4H-indazolo(5,4-a)pyrrolo(3,4-c)carbazol-4-one CEP-11981 |
Origine du produit |
United States |
Foundational & Exploratory
The Multi-Targeted Kinase Inhibitor CEP-11981 Tosylate: A Technical Overview of its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
CEP-11981 tosylate is an orally bioavailable, multi-targeted tyrosine kinase inhibitor with potent anti-angiogenic and anti-neoplastic activities.[1] Its primary mechanism of action involves the inhibition of key receptor tyrosine kinases crucial for tumor angiogenesis and growth, most notably the Vascular Endothelial Growth Factor Receptors (VEGFRs) and the Tie-2 receptor.[1][2] Preclinical studies have demonstrated its efficacy in a range of in vitro and in vivo models, leading to its evaluation in a Phase I clinical trial for advanced solid tumors.[3][4] Although further clinical development by the original sponsor has ceased, the compound's polypharmacology and mechanism of action provide valuable insights for the development of next-generation anti-cancer therapies.[3] This technical guide provides an in-depth overview of the mechanism of action of this compound, including its kinase inhibition profile, effects on key signaling pathways, and summaries of preclinical and clinical findings.
Core Mechanism of Action: Inhibition of Pro-Angiogenic Kinases
CEP-11981 exerts its anti-tumor effects primarily through the inhibition of several receptor tyrosine kinases that are central to the process of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.
Primary Targets: VEGFR and Tie-2
The principal targets of CEP-11981 are the Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2) and the Tie-2 receptor (also known as TEK).[2][5] By binding to the ATP-binding site of the kinase domain of these receptors, CEP-11981 blocks their phosphorylation and subsequent activation, thereby inhibiting downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[6]
The synergistic inhibition of both the VEGFR and Tie-2 pathways is a key feature of CEP-11981's mechanism.[7] While the VEGF pathway is a primary driver of angiogenesis, the Angiopoietin/Tie-2 axis is crucial for vessel maturation and stability.[7] Simultaneous blockade of both pathways is hypothesized to lead to a more comprehensive and durable anti-angiogenic effect.[7]
Additional Kinase Targets
In addition to its primary targets, CEP-11981 has been shown to inhibit other kinases at nanomolar concentrations, contributing to its broad anti-neoplastic profile. These include Fibroblast Growth Factor Receptor-1 (FGFR-1), the proto-oncogene c-SRC, and Aurora A kinase.[2][5]
Quantitative Kinase Inhibition Profile
The inhibitory activity of CEP-11981 against a panel of kinases has been quantified through in vitro assays, with the half-maximal inhibitory concentrations (IC50) summarized in the table below.
| Target Kinase | IC50 (nM) | Reference |
| VEGFR-1 | 3 | [2][5] |
| VEGFR-2 | 4 | [2][5] |
| Tie-2 | 22 | [2][5] |
| FGFR-1 | 13 | [2][5] |
| c-SRC | 37 | [2][5] |
| Aurora A | 42 | [2][5] |
Signaling Pathway Inhibition
CEP-11981 disrupts key signaling pathways that are aberrantly activated in many cancers, leading to reduced tumor angiogenesis and growth.
VEGFR Signaling Pathway
The binding of VEGF to its receptor, VEGFR-2, triggers a signaling cascade that promotes endothelial cell proliferation, migration, and permeability. CEP-11981 inhibits the autophosphorylation of VEGFR-2, thereby blocking downstream signaling through pathways such as PLCγ-PKC-MAPK and PI3K-Akt.
Caption: VEGFR-2 signaling pathway and the inhibitory action of CEP-11981.
Tie-2 Signaling Pathway
The Tie-2 signaling pathway, activated by angiopoietins (Ang-1 and Ang-2), plays a critical role in vessel maturation and stability. CEP-11981 inhibits Tie-2 phosphorylation, disrupting downstream signaling through pathways such as PI3K/Akt and MAPK, which are involved in endothelial cell survival and migration.
Caption: Tie-2 signaling pathway and the inhibitory action of CEP-11981.
Preclinical Efficacy
The anti-tumor and anti-angiogenic activity of CEP-11981 has been demonstrated in a variety of preclinical models.
In Vitro and Ex Vivo Anti-Angiogenic Activity
CEP-11981 has been shown to inhibit several key processes in angiogenesis in vitro and ex vivo:
| Assay | Effect | EC50 | Reference |
| Rat Aortic Ring Explant | Inhibition of microvessel outgrowth and branching | 4 ± 1 nM | [3] |
| Endothelial Cell Proliferation | Inhibition of VEGF-A, -C, -D, Ang-1, and FGF-2 induced proliferation | Not specified | [3] |
| Endothelial Cell Chemotaxis & Migration | Inhibition | Not specified | [3] |
In Vivo Anti-Tumor Activity
CEP-11981 has demonstrated dose-related anti-tumor efficacy in a range of human and rodent tumor xenograft models.
| Tumor Model | Dosing Regimen | Efficacy | Reference |
| Human Melanoma, Glioblastoma, Prostate Carcinoma (s.c.) | 0.3 to 30 mg/kg orally qd and bid | Dose-related tumor growth inhibition | [3] |
| Murine Colon Carcinoma (orthotopic) | Intermittent oral dosing | Significant tumor growth inhibition, partial and complete regressions | [3] |
| Human Urothelial Carcinoma (RT4 xenograft) | 5 mg/kg orally once daily | Significant arrest of xenograft growth | [1][4] |
| Human Glioblastoma (orthotopic, with Temozolomide) | Chronic bid p.o. | Increased median survival (253 vs 160 days with TMZ alone) | [3] |
Clinical Evaluation
A Phase I, open-label, dose-escalation study of CEP-11981 was conducted in patients with advanced, relapsed, or refractory solid tumors.[3]
Study Design and Key Findings
| Parameter | Finding | Reference |
| Dosing | Oral, modified Fibonacci sequence (3.0 to 126.6 mg/m²) | [3] |
| Maximum Tolerated Dose (MTD) | 97.4 mg/m² | [3] |
| Dose-Limiting Toxicities (DLTs) | Grade 4 neutropenia, Grade 3 T-wave inversion with chest heaviness and fatigue (at 126.6 mg/m²) | [3] |
| Most Frequent Adverse Events | Fatigue, nausea, diarrhea, decreased appetite, abdominal pain, back pain, vomiting, constipation, headache, dizziness, dyspnea | [3] |
| Efficacy | No complete or partial responses; 44% of patients achieved stable disease (≥ 6 weeks) | [3] |
Experimental Protocols
Detailed experimental protocols for the key assays are summarized below based on descriptions in the cited literature.
In Vitro Kinase Inhibition Assay (General Protocol)
-
Principle: To measure the ability of CEP-11981 to inhibit the phosphorylation of a substrate by a specific kinase.
-
Methodology:
-
Recombinant kinase, a specific substrate (e.g., a peptide), and ATP are combined in a reaction buffer.
-
CEP-11981 at various concentrations is added to the reaction mixture.
-
The reaction is incubated to allow for phosphorylation.
-
The extent of phosphorylation is quantified, typically using methods such as radioisotope incorporation (32P-ATP) or immuno-based detection with phospho-specific antibodies (e.g., ELISA).
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Rat Aortic Ring Assay
-
Principle: An ex vivo assay to assess the effect of a compound on angiogenesis in a tissue context.
-
Methodology:
-
Thoracic aortas are excised from rats and cut into 1-2 mm rings.
-
The aortic rings are embedded in a collagen gel matrix in a culture plate.
-
The rings are cultured in endothelial cell growth medium, which stimulates the outgrowth of microvessels.
-
CEP-11981 at various concentrations is added to the culture medium.
-
The extent of microvessel outgrowth and branching is quantified over several days using microscopy and image analysis software.
-
EC50 values are determined based on the concentration-dependent inhibition of microvessel formation.
-
Human Urothelial Carcinoma Xenograft Model
-
Principle: An in vivo model to evaluate the anti-tumor efficacy of CEP-11981 in a human tumor grown in immunodeficient mice.
-
Methodology:
-
Human urothelial carcinoma cells (e.g., RT4 cell line) are cultured in vitro.
-
A suspension of the tumor cells is injected subcutaneously into the flank of immunodeficient mice (e.g., nude mice).
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
CEP-11981 is administered orally at a specified dose and schedule (e.g., 5 mg/kg daily). The control group receives the vehicle.
-
Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry for markers of angiogenesis (e.g., CD31) and apoptosis (e.g., cleaved caspase-3).[1]
-
Conclusion
This compound is a potent, orally active, multi-targeted tyrosine kinase inhibitor with a primary mechanism of action centered on the dual inhibition of VEGFR and Tie-2 signaling pathways. Its broad kinase inhibition profile translates to significant anti-angiogenic and anti-tumor activity in preclinical models. While its clinical development has been discontinued, the scientific understanding of its polypharmacology and its effects on key oncogenic pathways remains a valuable resource for the ongoing development of novel cancer therapeutics. The data and methodologies presented in this technical guide provide a comprehensive overview for researchers in the field of oncology drug discovery and development.
References
- 1. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An open-label study to determine the maximum tolerated dose of the multitargeted tyrosine kinase inhibitor CEP-11981 in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
CEP-11981 Tosylate: A Technical Guide on Target Profile and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
CEP-11981 tosylate is an orally bioavailable, multi-targeted tyrosine kinase inhibitor with potent anti-angiogenic and potential antineoplastic activities.[1] This technical guide provides an in-depth overview of the target profile and selectivity of CEP-11981. It is intended for researchers, scientists, and professionals in the field of drug development. The document summarizes key quantitative data, outlines probable experimental methodologies for its characterization, and visualizes the core signaling pathways affected by this compound. While the clinical development of CEP-11981 was discontinued, the preclinical data and the compound's profile remain of interest for the study of angiogenesis and the development of similar multi-targeted kinase inhibitors.
Core Target Profile and Mechanism of Action
CEP-11981 is a potent inhibitor of several receptor tyrosine kinases crucial for angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[2] Its primary mechanism of action involves the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs) and the Tie2 receptor (tyrosine kinase with immunoglobulin-like and EGF-like domains 1), which is activated by angiopoietins.[1][3] By binding to and inhibiting these receptors, CEP-11981 blocks the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival, ultimately suppressing the formation of new blood vessels that tumors rely on for nutrient and oxygen supply.[1][3]
The compound was identified as a C3-(2-amino pyrimidine) dihyroindolocarbazole.[4] Preclinical studies demonstrated its ability to induce dose-related tumor growth inhibition and even complete tumor regressions in various xenograft models, including melanoma, glioblastoma, and prostate carcinoma, when administered as a monotherapy.[4]
Quantitative Target Inhibition Profile
The inhibitory activity of CEP-11981 has been quantified against a panel of key tyrosine kinases. The half-maximal inhibitory concentration (IC50) values from enzyme-based assays are summarized in the table below.
| Target Kinase | IC50 (nM) |
| VEGFR1 (Flt-1) | 3 ± 1[4] |
| VEGFR2 (KDR) | 4 ± 1[4] |
| Tie2 (TEK) | 22 ± 6[4] |
| FGFR-1 | 13[5] |
| c-SRC | 37[5] |
| Aurora A | 42[5] |
| Table 1: In vitro inhibitory potency of CEP-11981 against key angiogenic and cell-cycle-related kinases. |
Kinase Selectivity Profile
In addition to its primary targets, the broader kinase selectivity of CEP-11981 was assessed to understand its potential for off-target effects. A kinase selectivity index, S(90), against a panel of 217 kinases was determined to be 0.25 at a concentration of 1µM.[4][6] This indicates a relatively broad kinase inhibitory activity, which may contribute to both its efficacy and potential side effects.
Signaling Pathway Inhibition
CEP-11981 exerts its anti-angiogenic effects by disrupting key signaling cascades initiated by VEGF and Angiopoietin-1. The following diagram illustrates the primary signaling pathways inhibited by CEP-11981.
References
- 1. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 2. Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Aortic Ring Co-culture Assay: A Convenient Tool to Assess the Angiogenic Potential of Mesenchymal Stromal Cells In Vitro [jove.com]
- 6. Rat Aortic Ring Model to Assay Angiogenesis ex vivo [en.bio-protocol.org]
The Dual Inhibition of TIE2 and VEGFR by CEP-11981 Tosylate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
CEP-11981 tosylate is a potent, orally bioavailable small molecule inhibitor targeting key receptor tyrosine kinases (RTKs) involved in tumor angiogenesis, a critical process for tumor growth and metastasis. This technical guide provides an in-depth overview of the mechanism of action of CEP-11981, focusing on its dual inhibitory activity against Vascular Endothelial Growth Factor Receptors (VEGFRs) and the Tie2 receptor (TIE2). This document summarizes key preclinical data, outlines relevant experimental methodologies, and illustrates the targeted signaling pathways.
Core Mechanism of Action: Inhibition of Angiogenic RTKs
CEP-11981 is a multi-targeted tyrosine kinase inhibitor that exerts its anti-angiogenic and anti-neoplastic effects by selectively binding to and inhibiting VEGFR and TIE2 receptor tyrosine kinases.[1][2] The simultaneous inhibition of these two distinct but complementary signaling pathways is a promising strategy to overcome resistance mechanisms associated with single-pathway anti-angiogenic therapies.[3]
Quantitative Inhibitory Activity
The inhibitory potency of CEP-11981 against a panel of relevant kinases has been determined through biochemical assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target Kinase | IC50 (nM) |
| VEGFR-1 (Flt-1) | 3 |
| VEGFR-2 (KDR) | 4 |
| TIE2 (TEK) | 22 |
| Fibroblast Growth Factor Receptor-1 (FGFR-1) | 13 |
| Proto-oncogene c-SRC | 37 |
| Aurora A | 42 |
(Data sourced from a study on the biological profile of CEP-11981)[3]
Targeted Signaling Pathways
The anti-angiogenic activity of CEP-11981 stems from its ability to disrupt the signaling cascades initiated by VEGF and angiopoietin binding to their respective receptors on endothelial cells.
VEGFR Signaling Pathway
The VEGF family of ligands, particularly VEGF-A, binds to VEGFR-2 (KDR), triggering receptor dimerization and autophosphorylation of key tyrosine residues. This activation initiates downstream signaling through multiple pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, ultimately promoting endothelial cell proliferation, migration, survival, and vascular permeability. CEP-11981 inhibits the kinase activity of VEGFRs, thereby blocking these downstream effects.
TIE2 Signaling Pathway
The TIE2 receptor is activated by its ligand, angiopoietin-1 (Ang-1), which promotes vessel maturation and stability. Angiopoietin-2 (Ang-2) can act as a context-dependent agonist or antagonist. Activation of TIE2 leads to the recruitment of downstream signaling molecules, including Dok-R and PI3K, which are crucial for endothelial cell survival and the maintenance of vascular integrity. By inhibiting TIE2 kinase activity, CEP-11981 disrupts these pro-survival and vessel-stabilizing signals.
Preclinical Efficacy
In Vitro and In Vivo Studies in Urothelial Carcinoma
Preclinical studies have demonstrated the anti-tumor activity of CEP-11981 in urothelial carcinoma (UC) models.
-
In Vitro: The anti-tumor activity of CEP-11981 was evaluated in four human UC cell lines: 5637, TCC-SUP, RT4, and RT112.[4]
-
In Vivo: The efficacy of daily oral administration of CEP-11981 was assessed in a subcutaneous RT4 human UC xenograft model in mice.[4] CEP-11981 significantly arrested the growth of these xenografts compared to a placebo control (p<0.05).[4] Doses of 5 mg/kg and 10 mg/kg induced similar tumor regressions.[4] The anti-tumor effect was attributed to the inhibition of angiogenesis.[4]
Experimental Protocols
Biochemical Kinase Inhibition Assay (Illustrative Protocol)
The IC50 values for CEP-11981 were likely determined using a biochemical kinase assay. The following is an illustrative protocol based on standard industry practices for such assays.
References
CEP-11981 Tosylate: A Multi-Targeted Kinase Inhibitor for In Vitro Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
CEP-11981 tosylate, a potent, orally bioavailable small molecule, has emerged as a significant multi-targeted tyrosine kinase inhibitor (TKI) in the landscape of cancer research. This technical guide provides a comprehensive overview of CEP-11981, focusing on its mechanism of action, and detailed protocols for its application in in vitro cancer studies. By inhibiting key signaling pathways involved in tumor angiogenesis and proliferation, CEP-11981 offers a valuable tool for investigating novel therapeutic strategies against a variety of malignancies. This document is intended to serve as a core resource for researchers, providing the necessary technical details to effectively utilize CEP-11981 in a laboratory setting.
Introduction
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis. The vascular endothelial growth factor (VEGF) and angiopoietin (Ang)/Tie signaling pathways are central regulators of this process. This compound is a multi-targeted TKI that demonstrates potent inhibitory activity against key kinases in these pathways, as well as other kinases implicated in cancer progression. Its ability to simultaneously block multiple oncogenic signaling cascades makes it a compelling agent for preclinical cancer research.
Mechanism of Action
CEP-11981 exerts its anti-cancer effects by inhibiting a specific constellation of receptor tyrosine kinases and other kinases. This multi-targeted approach is designed to overcome the redundancy and crosstalk often observed in cancer signaling networks.
Key Molecular Targets
CEP-11981 has been shown to potently inhibit the following kinases, with the half-maximal inhibitory concentrations (IC50) for enzyme inhibition summarized in the table below.[1]
| Target Kinase | IC50 (nM) | Key Role in Cancer |
| VEGFR-1 (Flt-1) | 3 | Angiogenesis, tumor cell survival |
| VEGFR-2 (KDR) | 4 | Angiogenesis, endothelial cell proliferation and migration |
| Tie-2 | 22 | Angiogenesis, vascular stabilization |
| FGFR1 | 13 | Angiogenesis, cell proliferation and differentiation |
| c-SRC | 37 | Cell proliferation, survival, migration, and invasion |
| Aurora A | 42 | Mitosis, cell cycle regulation |
Data sourced from a phase I clinical trial publication.[1]
Signaling Pathways
By inhibiting these key kinases, CEP-11981 disrupts several critical signaling pathways essential for tumor progression.
VEGF, upon binding to its receptors (VEGFRs) on endothelial cells, triggers a signaling cascade that promotes cell proliferation, migration, and the formation of new blood vessels. Simultaneously, the Angiopoietin/Tie-2 pathway plays a crucial role in vessel maturation and stability. CEP-11981's inhibition of both VEGFR and Tie-2 provides a dual blockade of angiogenesis.
In addition to its anti-angiogenic effects, CEP-11981 targets other critical cancer-related pathways. Fibroblast Growth Factor Receptor 1 (FGFR1) signaling is involved in cell proliferation and survival. The proto-oncogene c-SRC is a non-receptor tyrosine kinase that plays a pivotal role in pathways controlling cell growth, adhesion, and motility. Aurora A kinase is essential for proper mitotic progression, and its inhibition can lead to cell cycle arrest and apoptosis.
In Vitro Applications and Experimental Protocols
This compound is a valuable tool for a variety of in vitro cancer research applications. The following sections provide detailed protocols for common assays used to evaluate its efficacy.
Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the concentration-dependent effects of CEP-11981 on cancer cell proliferation and survival.
The following diagram outlines a typical workflow for assessing cell viability using a reagent such as MTT or CellTiter-Glo.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared CEP-11981 dilutions. Include a vehicle control (DMSO at the same concentration as the highest drug concentration) and an untreated control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.
In Vitro Angiogenesis (Tube Formation) Assay
This assay assesses the ability of CEP-11981 to inhibit the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.
-
Plate Coating: Thaw a basement membrane matrix extract (e.g., Matrigel) on ice. Pipette 50 µL of the cold matrix solution into each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Preparation: Harvest endothelial cells (e.g., HUVECs) and resuspend them in a serum-free or low-serum medium.
-
Treatment and Seeding: Add this compound at various concentrations to the endothelial cell suspension. Seed the treated cells (1.5 x 10^4 to 2.0 x 10^4 cells per well) onto the solidified matrix.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-18 hours.
-
Visualization: Monitor the formation of tube-like structures using a light microscope.
-
Quantification: Capture images and quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, and number of loops using angiogenesis analysis software.
Quantitative Data
While comprehensive in vitro cytotoxicity data for this compound across a wide range of cancer cell lines is not extensively available in the public domain, one study on urothelial carcinoma reported a lack of significant anti-tumor activity at low micromolar concentrations in four human cell lines (5637, TCC-SUP, RT4, and RT112).[2] This suggests that the direct cytotoxic effects on some cancer cell lines may be less pronounced than its anti-angiogenic activity. Further research is needed to establish a broader profile of its anti-proliferative efficacy.
Conclusion
This compound is a powerful multi-targeted kinase inhibitor with significant potential for in vitro cancer research. Its ability to potently inhibit key drivers of angiogenesis and tumor cell proliferation provides a multifaceted approach to studying cancer biology. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute meaningful in vitro studies. While further investigation is required to fully elucidate its cytotoxic profile across diverse cancer types, CEP-11981 remains a valuable tool for exploring the mechanisms of tumor growth and for the preclinical evaluation of novel anti-cancer strategies.
References
Preclinical Profile of CEP-11981 Tosylate: A Multi-Targeted Tyrosine Kinase Inhibitor
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
CEP-11981 tosylate is an orally active, multi-targeted tyrosine kinase inhibitor (TKI) with potent anti-angiogenic and anti-tumor properties.[1][2] Its mechanism of action involves the inhibition of key receptor tyrosine kinases implicated in tumor growth, angiogenesis, and metastasis. This technical guide provides a comprehensive overview of the preclinical studies involving this compound, summarizing its in vitro and in vivo efficacy, mechanism of action, and available pharmacological data. The information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel cancer therapeutics.
Mechanism of Action
CEP-11981 exerts its anti-tumor effects by targeting several pro-angiogenic signaling pathways. It is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2), Tie-2, and Fibroblast Growth Factor Receptor 1 (FGFR1).[1][2][3] Additionally, it demonstrates inhibitory activity against proto-oncogene c-SRC and Aurora A kinase.[3] The simultaneous inhibition of these pathways is believed to result in a more comprehensive blockade of tumor angiogenesis and growth.[3]
Signaling Pathway
The primary mechanism of CEP-11981 involves the disruption of the VEGF and Tie-2 signaling cascades in endothelial cells. VEGF binding to its receptors (VEGFRs) triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival, all critical steps in angiogenesis. Similarly, the angiopoietin (Ang)/Tie-2 pathway plays a crucial role in vascular maturation and stability. By inhibiting both VEGFR and Tie-2, CEP-11981 effectively cuts off the tumor's blood supply, leading to growth arrest.
In Vitro Activity
CEP-11981 has demonstrated potent inhibitory activity against its target kinases in various in vitro assays.
| Target | IC50 (nM) |
| VEGFR-1 | 3 |
| VEGFR-2 | 4 |
| Tie-2 | 22 |
| FGFR-1 | 13 |
| c-SRC | 37 |
| Aurora A | 42 |
| Table 1: In vitro inhibitory activity of CEP-11981 against key kinases.[3] |
Furthermore, CEP-11981 exhibits a low nanomolar concentration-related in vitro and ex vivo anti-angiogenesis profile. It has been shown to inhibit VEGF-A, -C, -D-induced, Angiopoietin-1-induced, and FGF2-induced human and murine endothelial cell proliferation, chemotaxis, migration, and survival.[1] In primary rat aortic ring explant cultures, CEP-11981 inhibited microvessel outgrowth and branching with an EC50 of 4 ± 1 nM.[1] However, in vitro anti-tumor activity at low micromolar concentrations was not detected in four human urothelial carcinoma cell lines (5637, TCC-SUP, RT4, RT112).[4]
Preclinical In Vivo Efficacy
CEP-11981 has shown significant dose-related anti-tumor and anti-angiogenic efficacy in a broad range of preclinical tumor models.
Xenograft Models
Dose-related and exposure-driven in vivo anti-tumor efficacy was observed in various subcutaneous and orthotopic human and rodent solid and hematological tumor xenograft models.[1] These models included:
-
Melanoma
-
Glioblastoma
-
Prostate carcinoma
-
Colon carcinoma
-
Renal carcinoma
-
Acute leukemia
As a monotherapy, CEP-11981 demonstrated dose-related tumor growth inhibitory and anti-angiogenic effects, leading to sustained partial and complete tumor regressions in some models.[1]
In a subcutaneous xenograft model using the RT4 human urothelial carcinoma cell line, daily oral administration of CEP-11981 for up to four weeks resulted in significant tumor growth arrest compared to placebo (p<0.05).[4] Preliminary experiments indicated that both 5 mg/kg and 10 mg/kg doses induced similar regressions, which were greater than those observed with a 2.5 mg/kg dose.[4] The 5 mg/kg dose was chosen for confirmatory experiments as it was better tolerated in terms of maintaining mouse body weight.[4] Immunohistochemical analysis of harvested tumors showed a numerical decrease in angiogenesis (measured by CD31 staining) but no change in apoptosis (measured by cleaved-caspase-3), suggesting a cytostatic anti-angiogenic mechanism of action.[4]
Combination Therapy
The anti-tumor activity of CEP-11981 has also been evaluated in combination with cytotoxic agents. In an orthotopic human glioblastoma model, the combination of CEP-11981 with temozolomide (B1682018) (TMZ) conferred a significant median survival benefit compared to TMZ alone (253 days versus 160 days; p=0.04).[1] CEP-11981 was well-tolerated when administered chronically (over 250 days, twice daily orally) in mice in this combination setting.[1]
Pharmacokinetics and Metabolism
Toxicology
Detailed preclinical toxicology data for this compound has not been extensively published. The phase I clinical trial provides some insight into its safety profile in humans, where the maximum tolerated dose (MTD) was determined to be 97.4 mg/m².[3][6] Dose-limiting toxicities at 126.6 mg/m² included grade 4 neutropenia and grade 3 T-wave inversion with chest heaviness and fatigue.[6] The most common adverse events of any grade were fatigue, nausea, diarrhea, decreased appetite, and abdominal pain.[6]
Experimental Protocols
While specific, detailed protocols for the preclinical studies of CEP-11981 are not fully available, the following represents a generalized methodology based on the published information and standard practices for in vivo xenograft studies.
In Vivo Xenograft Efficacy Study (General Protocol)
-
Cell Culture: Human tumor cell lines (e.g., RT4) are cultured in appropriate media and conditions.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: A suspension of tumor cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their dimensions are measured regularly with calipers to calculate tumor volume.
-
Randomization: Once tumors reach a predetermined size, mice are randomized into different treatment groups (e.g., vehicle control, and different dose levels of CEP-11981).
-
Drug Administration: this compound is administered orally, typically daily, for a specified duration (e.g., 4 weeks).
-
Data Collection: Tumor volumes and body weights are measured throughout the study. Animals are monitored for any signs of toxicity.
-
Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry for biomarkers of angiogenesis (CD31) and apoptosis (cleaved caspase-3). Tumor growth inhibition is calculated and statistical analysis is performed to determine the significance of the anti-tumor effect.
Conclusion
This compound is a potent, orally active multi-targeted TKI that has demonstrated significant anti-angiogenic and anti-tumor efficacy in a variety of preclinical models. Its ability to inhibit key drivers of tumor vascularization, including VEGFR and Tie-2, makes it a compelling candidate for cancer therapy. While further development by the original sponsor has ceased, the preclinical data summarized in this guide highlight its potential and may inform future research in the field of angiogenesis inhibition.[6] The detailed information on its mechanism of action, in vitro and in vivo activity, and generalized experimental protocols provide a solid foundation for researchers interested in this class of compounds. Further investigation into its pharmacokinetic and toxicology profiles would be beneficial for a complete understanding of its preclinical characteristics.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An open-label study to determine the maximum tolerated dose of the multitargeted tyrosine kinase inhibitor CEP-11981 in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
- 6. An open-label study to determine the maximum tolerated dose of the multitargeted tyrosine kinase inhibitor CEP-11981 in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to CEP-11981 Tosylate: A Multi-Targeted Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of CEP-11981 tosylate, a potent, orally bioavailable multi-targeted tyrosine kinase inhibitor. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.
Chemical Structure and Properties
This compound is the tosylate salt of CEP-11981. The core molecule, CEP-11981, is a complex heterocyclic compound with the chemical name 2,5,6,11,12,13-hexahydro-2-methyl-11-(2-methylpropyl)-8-(2-pyrimidinylamino)-4H-indazolo[5,4-a]pyrrolo[3,4-c]carbazol-4-one.[1]
Chemical Structure:
A 2D representation of the chemical structure of this compound is available from various chemical databases.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C28H27N7O.C7H8O3S | [2] |
| Molecular Weight | 649.76 g/mol | [2] |
| Stereochemistry | Achiral | [2] |
| Optical Activity | None | [2] |
| CAS Number | 901128-79-8 | |
| SMILES | CC(C)Cn1c2ccc(cc2c3c4CNC(=O)c4c-5c(CCc6c5cn(C)n6)c31)Nc7ncccn7.Cc1ccc(cc1)S(=O)(=O)O | |
| InChIKey | OCCDXAYTEKPNMM-UHFFFAOYSA-N | |
| Solubility | A stock solution can be prepared in DMSO (e.g., 20.8 mg/mL). For in vivo studies, a formulation using DMSO, PEG300, Tween-80, and saline has been described. | [1] |
Chemical Moieties
This compound is comprised of the active pharmaceutical ingredient, CEP-11981, and a tosylate counter-ion.
| Moiety | Molecular Formula | Molecular Weight |
| CEP-11981 | C28H27N7O | 477.56 g/mol |
| p-Toluenesulfonic acid | C7H8O3S | 172.20 g/mol |
Mechanism of Action and Pharmacology
CEP-11981 is a potent inhibitor of multiple receptor tyrosine kinases that are crucial for angiogenesis and tumor growth.[3][4] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), the Angiopoietin receptor (TIE2), and Fibroblast Growth Factor Receptor 1 (FGFR1).[4] By inhibiting these kinases, CEP-11981 can disrupt downstream signaling pathways, leading to the inhibition of endothelial cell proliferation, migration, and survival, ultimately suppressing tumor angiogenesis and growth.[3]
Kinase Inhibitory Activity
The inhibitory activity of CEP-11981 against various kinases has been determined, with the half-maximal inhibitory concentrations (IC50) summarized below.
| Target Kinase | IC50 (nM) |
| VEGFR1 | 3 |
| VEGFR2 | 4 |
| TIE2 | 22 |
| FGFR1 | 13 |
| c-SRC | 37 |
| Aurora A | 42 |
Signaling Pathways
CEP-11981 exerts its anti-angiogenic and anti-tumor effects by blocking key signaling cascades initiated by VEGFR, TIE2, and FGFR1. The following diagrams illustrate the simplified signaling pathways inhibited by CEP-11981.
Caption: Inhibition of the VEGFR Signaling Pathway by CEP-11981.
Caption: Inhibition of the TIE2 Signaling Pathway by CEP-11981.
Caption: Inhibition of the FGFR1 Signaling Pathway by CEP-11981.
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis, analysis, and biological evaluation of this compound are proprietary and not fully available in the public literature. However, this section outlines the general methodologies based on available information and standard practices in the field.
Synthesis
A detailed, scalable synthesis protocol for CEP-11981 is not publicly disclosed. The synthesis of structurally related indolocarbazoles often involves multi-step sequences that may include:
-
Core scaffold construction: Formation of the indazolo-pyrrolo-carbazole core through cyclization reactions.
-
Functional group introduction: Introduction of the pyrimidinylamino and isobutyl groups through coupling and alkylation reactions.
-
Salt formation: Reaction of the free base with p-toluenesulfonic acid to yield the tosylate salt.
A generalized workflow for the synthesis is depicted below.
Caption: Generalized Synthetic Workflow for this compound.
Analytical Methods
High-Performance Liquid Chromatography (HPLC): Purity and quantification of this compound would typically be assessed using reverse-phase HPLC. A general protocol would involve:
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum.
-
Quantification: Performed by comparing the peak area of the analyte to that of a certified reference standard.
Biological Assays
Kinase Inhibition Assays: The IC50 values are typically determined using in vitro kinase assays. A representative protocol would be:
-
Enzyme and Substrate Preparation: Recombinant human kinase (e.g., VEGFR2, TIE2, or FGFR1) and a suitable substrate (e.g., a synthetic peptide) are prepared in an appropriate assay buffer.
-
Compound Dilution: A serial dilution of this compound is prepared in DMSO.
-
Assay Reaction: The kinase, substrate, and varying concentrations of the inhibitor are incubated with ATP to initiate the phosphorylation reaction.
-
Detection: The amount of phosphorylation is quantified. This can be achieved through various methods, such as radiometric assays (measuring the incorporation of 32P-ATP) or luminescence-based assays that measure the amount of ATP remaining after the reaction (e.g., Kinase-Glo®).[5]
-
Data Analysis: The percentage of kinase inhibition is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell-Based Assays: The anti-proliferative effects of CEP-11981 on endothelial or tumor cells can be assessed using assays such as the MTT or CellTiter-Glo® assays. These assays measure cell viability after a defined period of incubation with the compound.
Preclinical and Clinical Data
Pharmacokinetics
Preclinical studies in various animal models have indicated that CEP-11981 is orally bioavailable and exhibits favorable pharmacokinetic properties.[3][4] In a Phase I clinical trial in patients with advanced solid tumors, the pharmacokinetic parameters of CEP-11981 were evaluated after single and multiple oral doses.[3]
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Terminal elimination half-life |
Specific values for these parameters from the clinical trial are dependent on the dose administered.
Clinical Trial Information
A Phase I dose-escalation study was conducted to determine the maximum tolerated dose (MTD), safety, and preliminary efficacy of CEP-11981 in patients with advanced, relapsed, or refractory solid tumors.[3]
| Parameter | Finding |
| Dose Escalation | Doses ranged from 3.0 to 126.6 mg/m² administered orally once daily. |
| Maximum Tolerated Dose (MTD) | 97.4 mg/m² |
| Dose-Limiting Toxicities (DLTs) | At 126.6 mg/m², included Grade 4 neutropenia and Grade 3 cardiac events. |
| Common Adverse Events | Fatigue, nausea, diarrhea, decreased appetite, and abdominal pain. |
| Efficacy | While no complete or partial responses were observed, stable disease was achieved in a portion of the patients. |
It is important to note that the clinical development of CEP-11981 was discontinued (B1498344) by the sponsor.[6]
Conclusion
This compound is a potent, multi-targeted tyrosine kinase inhibitor with a well-defined mechanism of action against key drivers of angiogenesis. Its chemical and pharmacological properties have been characterized, and it has undergone early-phase clinical evaluation. This technical guide provides a consolidated resource for researchers and drug development professionals interested in the scientific foundation of this compound and its class of inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GSRS [precision.fda.gov]
- 3. An open-label study to determine the maximum tolerated dose of the multitargeted tyrosine kinase inhibitor CEP-11981 in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. An open-label study to determine the maximum tolerated dose of the multitargeted tyrosine kinase inhibitor CEP-11981 in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to CEP-11981 Tosylate (ESK981, BOL 303213X): A Dual Inhibitor of Angiogenesis and Autophagy
For Researchers, Scientists, and Drug Development Professionals
Abstract
CEP-11981 tosylate, also known by its synonyms ESK981 and BOL 303213X, is a potent, orally bioavailable small molecule inhibitor with a dual mechanism of action. Initially developed as a multi-targeted tyrosine kinase inhibitor (TKI) against key drivers of angiogenesis, namely Vascular Endothelial Growth Factor Receptors (VEGFRs) and Tie-2, it has more recently been identified as a robust inhibitor of PIKfyve kinase, a critical regulator of autophagy. This guide provides a comprehensive technical overview of this compound, summarizing its pharmacological data, detailing key experimental protocols for its study, and visualizing its complex signaling pathways.
Core Compound Information
This compound is a multi-tyrosine kinase and PIKfyve lipid kinase inhibitor.[1] It was originally developed as an angiogenesis inhibitor targeting key kinases such as VEGFR-1, VEGFR-2, and TIE-2.[2]
| Property | Value |
| Synonyms | ESK981, BOL 303213X |
| Primary Targets | VEGFR-1 (Flt-1), VEGFR-2 (KDR), VEGFR-3 (Flt-4), TIE-2 (Tek), FGFR1 |
| Novel Target | PIKfyve Kinase |
| Mechanism of Action | Inhibition of angiogenesis and induction of autophagy inhibition |
Quantitative Pharmacological Data
This compound exhibits potent inhibitory activity against a range of kinases involved in angiogenesis. More recently, its high affinity for PIKfyve kinase has been established, linking it to the inhibition of autophagy.
Table 1: Kinase Inhibitory Activity of CEP-11981
| Target Kinase | IC50 (nM) | Reference |
| VEGFR-1 (Flt-1) | 3 | [3] |
| VEGFR-2 (KDR) | 4 | [3] |
| TIE-2 (Tek) | 22 | [3] |
| FGFR1 | 13 | [3] |
| c-SRC | 37 | [3] |
| Aurora A | 42 | [3] |
| PIKfyve | Not explicitly quantified in nM, but identified as the direct target | [2][4] |
Table 2: Preclinical and Clinical Efficacy and Safety of ESK981
| Study Type | Model | Key Findings | Reference |
| Phase I Clinical Trial | Patients with advanced, relapsed, or refractory solid tumors | MTD determined to be 97.4 mg/m². 51% of evaluable patients achieved stable disease at ≥6 weeks. | [2] |
| Preclinical (In Vivo) | Castration-resistant VCaP tumor-bearing xenograft mouse model | Dose-dependent growth inhibition. | [5] |
| Preclinical (In Vivo) | Urothelial carcinoma xenografts (RT4 cells) | Significant arrest of tumor growth at 5 mg/kg. | [1] |
| Phase II Clinical Trial | Metastatic castration-resistant prostate cancer (mCRPC) | Monotherapy showed no significant anti-tumor activity in AR+ mCRPC. Median PFS was 1.8 months, and median OS was 12.1 months. | [5] |
| Phase II Clinical Trial | mCRPC (in combination with Nivolumab) | No significant anti-tumor activity observed in AR+ mCRPC. | [2] |
Key Signaling Pathways
This compound exerts its effects by modulating two critical cellular signaling pathways: the VEGFR/TIE-2 axis, which is central to angiogenesis, and the PIKfyve pathway, which governs autophagy.
VEGFR/TIE-2 Signaling Pathway
The Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs), along with the angiopoietin-TIE-2 system, are fundamental for the formation of new blood vessels, a process known as angiogenesis. In cancer, tumors exploit these pathways to establish a blood supply for growth and metastasis. CEP-11981 competitively inhibits the ATP-binding sites of these receptor tyrosine kinases, thereby blocking downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.
PIKfyve and Autophagy Signaling Pathway
Autophagy is a cellular process of "self-eating" where damaged organelles and proteins are degraded and recycled. In some cancers, autophagy can act as a survival mechanism, helping tumor cells withstand stress. PIKfyve is a lipid kinase that plays a crucial role in the maturation of endosomes and autophagosomes. By inhibiting PIKfyve, CEP-11981 disrupts the autophagic flux, leading to the accumulation of immature autophagosomes and ultimately, cell death. This inhibition of autophagy has also been shown to "heat up" the tumor microenvironment, making cancer cells more susceptible to immunotherapy.[2][4]
Detailed Experimental Protocols
The following protocols are summaries of methods used in key preclinical studies of this compound. These should be adapted as necessary for specific experimental contexts.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol is a generalized procedure based on standard kinase assay methodologies.
-
Reagents and Materials : Recombinant human kinases (VEGFR-1, VEGFR-2, TIE-2, FGFR1, PIKfyve), appropriate peptide substrates, ATP, kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT), 96-well plates, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure : a. Prepare serial dilutions of this compound in DMSO. b. In a 96-well plate, add the kinase, the appropriate substrate, and the diluted inhibitor. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence to quantify ADP production. f. Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Autophagy Flux Assay (Western Blot for LC3-II and p62)
This protocol is based on the methods described by Choi, Qiao, et al. (2021).[2][4]
-
Cell Culture and Treatment : Plate prostate cancer cells (e.g., DU145, VCaP) and treat with various concentrations of ESK981 for 24 hours. For autophagic flux analysis, treat cells with or without a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) for the last 2-4 hours of the ESK981 treatment.
-
Protein Extraction : Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting : a. Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane. b. Block the membrane with 5% non-fat milk in TBST. c. Incubate with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62/SQSTM1. A loading control like GAPDH should also be used. d. Incubate with HRP-conjugated secondary antibodies. e. Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Analysis : Quantify the band intensities. An increase in the LC3-II/LC3-I ratio and accumulation of p62 in the presence of the lysosomal inhibitor compared to its absence indicates an active autophagic flux. Inhibition of this flux by ESK981 will be evident by a reduced accumulation of these markers.
Cell Viability Assay (Crystal Violet Staining)
-
Cell Seeding and Treatment : Seed prostate cancer cells in 96-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of ESK981 for 72 hours.
-
Staining : a. Remove the media and wash the cells with PBS. b. Fix the cells with 4% paraformaldehyde for 15 minutes. c. Stain the cells with 0.5% crystal violet solution for 20 minutes. d. Wash away the excess stain with water and allow the plates to dry.
-
Quantification : Solubilize the stain with 10% acetic acid and measure the absorbance at 590 nm.
In Vivo Tumor Xenograft Study
This protocol is a generalized representation of the studies conducted.[1][5]
-
Animal Model : Use immunodeficient mice (e.g., SCID or nude mice).
-
Tumor Cell Implantation : Subcutaneously inject human cancer cells (e.g., VCaP or RT4) mixed with Matrigel into the flanks of the mice.
-
Treatment : Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer ESK981 orally at desired doses (e.g., 30 or 60 mg/kg) daily or on a specified schedule. The control group receives the vehicle.
-
Monitoring : Measure tumor volume and mouse body weight regularly (e.g., twice a week).
-
Endpoint Analysis : At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis, such as immunohistochemistry for proliferation markers (Ki67) and apoptosis markers (cleaved caspase-3).
Experimental Workflows
Visualizing the workflow of key experiments can aid in their design and execution.
Workflow for Assessing Autophagy Inhibition
Workflow for In Vivo Xenograft Efficacy Study
Conclusion
This compound (ESK981, BOL 303213X) is a compelling molecule for cancer research and drug development due to its dual inhibitory effects on angiogenesis and autophagy. Its well-characterized activity against VEGFR and TIE-2, combined with the more recently discovered potent inhibition of PIKfyve, opens up new avenues for therapeutic strategies, particularly in the context of overcoming resistance to conventional therapies and enhancing the efficacy of immunotherapies. The data and protocols presented in this guide offer a solid technical foundation for researchers and scientists working with this promising compound. Further investigation into the synergistic potential of its dual mechanism of action is warranted to fully elucidate its clinical utility.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Autophagy Inhibition by Targeting PIKfyve Potentiates Response to Immune Checkpoint Blockade in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. An open-label study to determine the maximum tolerated dose of the multitargeted tyrosine kinase inhibitor CEP-11981 in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
CEP-11981 Tosylate: An In-Depth Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
CEP-11981, also known as ESK981, is an orally bioavailable, multi-targeted tyrosine kinase inhibitor with potent anti-angiogenic and anti-tumor properties. Developed by Cephalon and later acquired by Teva Pharmaceuticals, CEP-11981 targets key signaling pathways involved in tumor angiogenesis and vascular maintenance, primarily through the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs) and the Tie2 receptor. This technical guide provides a comprehensive overview of the discovery, development, and preclinical and clinical evaluation of CEP-11981 tosylate. It includes detailed information on its mechanism of action, synthesis, in vitro and in vivo efficacy, pharmacokinetic profile, and clinical trial outcomes. The guide is intended to serve as a valuable resource for researchers and professionals in the field of oncology drug development.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in tumor growth, invasion, and metastasis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway and the Angiopoietin/Tie2 axis are two of the most important regulators of this process.[1] CEP-11981 was designed as a potent, orally active small molecule inhibitor targeting multiple key kinases in these pathways, offering a promising strategy for cancer therapy.[2] This document details the scientific journey of this compound from its conception to its clinical evaluation.
Discovery and Synthesis
The discovery of CEP-11981 stemmed from a lead optimization program aimed at identifying potent, orally bioavailable inhibitors of kinases involved in angiogenesis. The chemical structure of CEP-11981 is 11-(2-Methylpropyl)-12,13-dihydro-2-methyl-8-(pyrimidin-2-ylamino)-4H-indazolo[5,4-a]pyrrolo[3,4-c]carbazol-4-one. The tosylate salt was developed to improve its pharmaceutical properties.
A detailed synthesis scheme for CEP-11981 has been published in the Journal of Medicinal Chemistry and is recommended for a comprehensive understanding of its chemical synthesis.
Mechanism of Action
CEP-11981 is a multi-targeted tyrosine kinase inhibitor. Its primary mechanism of action involves the competitive inhibition of ATP binding to the catalytic domain of several receptor tyrosine kinases, thereby blocking downstream signaling pathways essential for endothelial cell proliferation, migration, and survival, as well as tumor cell growth.[1]
Target Kinase Profile
CEP-11981 has demonstrated potent inhibitory activity against a range of kinases critical for angiogenesis. The half-maximal inhibitory concentrations (IC50) for its primary targets are summarized in the table below.[2]
| Target Kinase | IC50 (nM) |
| VEGFR-1 | 3 |
| VEGFR-2 | 4 |
| Tie-2 | 22 |
| FGFR-1 | 13 |
| c-SRC | 37 |
| Aurora A | 42 |
Signaling Pathways
CEP-11981's therapeutic potential is derived from its ability to simultaneously inhibit the VEGFR and Tie2 signaling pathways. The diagram below illustrates the key components of these pathways and the points of inhibition by CEP-11981.
Caption: CEP-11981 inhibits VEGFR and Tie2 signaling pathways.
Preclinical Development
The preclinical development of CEP-11981 involved a series of in vitro and in vivo studies to evaluate its anti-angiogenic and anti-tumor activity, as well as its pharmacokinetic and toxicological profile.
Experimental Workflow
The preclinical evaluation of CEP-11981 followed a structured workflow, progressing from initial in vitro characterization to in vivo efficacy and safety studies.
Caption: Preclinical development workflow for CEP-11981.
In Vitro Anti-Angiogenic Activity
CEP-11981 demonstrated potent anti-angiogenic effects in a variety of in vitro assays.
Protocol: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates in endothelial growth medium. After cell attachment, the medium is replaced with a basal medium containing various concentrations of CEP-11981 or vehicle control, along with a pro-angiogenic stimulus such as VEGF. The cells are incubated for 72 hours, and cell proliferation is assessed using a standard method like the MTS or WST-1 assay.
CEP-11981 has been shown to inhibit VEGF-induced HUVEC proliferation with low nanomolar potency.
Protocol: Thoracic aortas are excised from rats, cleaned of periadventitial tissue, and sectioned into 1 mm thick rings. The rings are embedded in a collagen gel matrix in a 48-well plate and cultured in endothelial cell basal medium supplemented with growth factors. The medium is replaced with fresh medium containing different concentrations of CEP-11981 or vehicle control. The outgrowth of microvessels from the aortic rings is monitored and quantified over several days using microscopy and image analysis software.
CEP-11981 effectively inhibits microvessel sprouting in the rat aortic ring assay, with an EC50 in the low nanomolar range.[2]
In Vivo Anti-Tumor Efficacy
CEP-11981 exhibited significant anti-tumor and anti-angiogenic efficacy in various preclinical tumor models when administered orally.[2]
Xenograft Tumor Models: Human tumor cells (e.g., melanoma, glioblastoma, prostate, colon, and renal carcinoma) are implanted subcutaneously or orthotopically into immunocompromised mice. Once tumors are established, mice are treated orally with CEP-11981 or a vehicle control. Tumor volume is measured regularly to assess tumor growth inhibition.
Dose-related tumor growth inhibition, as well as partial and complete tumor regressions, were observed in multiple xenograft models.[2] In an orthotopic human glioblastoma model, the combination of CEP-11981 with temozolomide (B1682018) significantly extended median survival compared to temozolomide alone.[2]
Preclinical Pharmacokinetics
Clinical Development
CEP-11981 advanced into clinical development for the treatment of advanced solid tumors.
Phase I Clinical Trial
A Phase I, open-label, dose-escalation study was conducted to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), pharmacokinetics, and preliminary efficacy of CEP-11981 in patients with advanced, relapsed, or refractory solid tumors.[3]
Study Design: Oral CEP-11981 was administered once daily for 28 days of a 42-day cycle. Dose escalation followed a modified Fibonacci sequence.[4]
Results:
-
Maximum Tolerated Dose (MTD): The MTD was determined to be 97.4 mg/m².[3]
-
Dose-Limiting Toxicities (DLTs): At the 126.6 mg/m² dose, DLTs included grade 4 neutropenia and grade 3 T-wave inversion with chest heaviness and fatigue.[3]
-
Adverse Events: The most common treatment-related adverse events were fatigue, nausea, diarrhea, decreased appetite, and abdominal pain.[3]
-
Efficacy: While no complete or partial responses were observed, 44% of patients achieved stable disease for at least 6 weeks.[3]
| Parameter | Value |
| MTD | 97.4 mg/m² |
| DLTs at 126.6 mg/m² | Grade 4 neutropenia, Grade 3 T-wave inversion |
| Stable Disease Rate | 44% (≥ 6 weeks) |
Phase II Clinical Trial
A Phase II clinical trial (NCT03456804) was initiated to evaluate the efficacy and safety of CEP-11981 in patients with metastatic castration-resistant prostate cancer.[5] The trial status is listed as administratively complete.[5]
Development History and Discontinuation
CEP-11981 was originally developed by Cephalon. Teva Pharmaceutical Industries acquired Cephalon in 2011. The development of CEP-11981 was discontinued (B1498344) by the sponsor despite its acceptable tolerability profile in the Phase I trial.[3] This decision was likely influenced by a strategic review at Teva, which led to a shift in R&D focus away from oncology.
Conclusion
This compound is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor with significant anti-angiogenic and anti-tumor activity demonstrated in preclinical models. Its ability to inhibit key kinases in the VEGFR and Tie2 signaling pathways provided a strong rationale for its clinical development. The Phase I clinical trial established a manageable safety profile and showed evidence of disease stabilization in patients with advanced solid tumors. Despite these promising early results, the development of CEP-11981 was discontinued. The comprehensive data presented in this guide highlight the scientific merit of CEP-11981 and may inform future research and development of multi-targeted anti-angiogenic therapies.
References
- 1. Rat Aortic Ring Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. An open-label study to determine the maximum tolerated dose of the multitargeted tyrosine kinase inhibitor CEP-11981 in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An open-label study to determine the maximum tolerated dose of the multitargeted tyrosine kinase inhibitor CEP-11981 in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. Facebook [cancer.gov]
CEP-11981 Tosylate: A Multi-Targeted Tyrosine Kinase Inhibitor as a Tool Compound for Angiogenesis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions and pathological conditions, including tumor growth and metastasis.[1][2][3] The vascular endothelial growth factor (VEGF) and angiopoietin (Ang)/Tie (tyrosine kinase with immunoglobulin-like and EGF-like domains) signaling pathways are two of the most critical regulators of this complex process.[2][4] CEP-11981 tosylate is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) that has emerged as a valuable tool compound for the preclinical investigation of angiogenesis.[5][6][7][8] This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative data, and detailed experimental protocols for its application in angiogenesis research.
Mechanism of Action
CEP-11981 is a C3-(2-amino pyrimidine) dihydroindolocarbazole that exerts its anti-angiogenic effects by inhibiting multiple receptor tyrosine kinases (RTKs) crucial for endothelial cell proliferation, migration, and survival. Its primary targets include the vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3), the angiopoietin receptor (TIE-2), and the fibroblast growth factor receptor 1 (FGFR1).[6][7][8] By simultaneously blocking these key pathways, CEP-11981 provides a comprehensive approach to inhibiting the complex and redundant signaling networks that drive angiogenesis.[7]
Signaling Pathways
The anti-angiogenic activity of CEP-11981 stems from its ability to interfere with the downstream signaling cascades initiated by VEGF and Angiopoietin-1 (Ang-1).
dot
Caption: CEP-11981 inhibits VEGFR and TIE-2 signaling pathways.
Quantitative Data
CEP-11981 demonstrates potent inhibition of key angiogenic receptor tyrosine kinases. The following table summarizes its inhibitory activity.
| Target Kinase | IC50 (nM) | Reference |
| VEGFR-1/Flt-1 | 3 ± 1 | |
| VEGFR-2/KDR | 4 ± 1 | |
| TIE-2 | 22 ± 6 | |
| FGFR1 | 13 | |
| c-SRC | 37 | |
| Aurora A | 42 |
IC50 values represent the concentration of CEP-11981 required to inhibit 50% of the kinase activity in enzyme-based assays.
In cellular assays, CEP-11981 inhibits endothelial cell proliferation, chemotaxis, migration, and survival with an EC50 of 4 ± 1 nM.
Experimental Protocols
The following are representative protocols for key in vitro, ex vivo, and in vivo assays to evaluate the anti-angiogenic effects of this compound.
In Vitro Angiogenesis Assays
dot
Caption: General workflow for in vitro angiogenesis assays.
1. Endothelial Cell Proliferation Assay
This assay quantifies the effect of CEP-11981 on the proliferation of endothelial cells.
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Growth Medium (EGM-2)
-
96-well tissue culture plates, fibronectin-coated
-
This compound stock solution
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
-
-
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 1,600-4,000 cells/well in EGM-2 and incubate overnight.[9][10]
-
The following day, replace the medium with fresh EGM-2 containing various concentrations of this compound or vehicle control.
-
Incubate for 72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of proliferation inhibition relative to the vehicle control.
-
2. Endothelial Cell Migration (Scratch/Wound Healing) Assay
This assay assesses the impact of CEP-11981 on the migratory capacity of endothelial cells.
-
Materials:
-
HUVECs
-
EGM-2
-
24-well tissue culture plates
-
200 µL pipette tip
-
This compound stock solution
-
Microscope with a camera
-
-
Protocol:
-
Seed HUVECs in a 24-well plate and grow to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.[1][11][12]
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh EGM-2 containing different concentrations of this compound or vehicle control.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., 8, 16, 24 hours).
-
Quantify the rate of wound closure by measuring the area of the gap over time using image analysis software.
-
3. Endothelial Cell Tube Formation Assay
This assay evaluates the ability of CEP-11981 to inhibit the formation of capillary-like structures by endothelial cells.
-
Materials:
-
HUVECs
-
EGM-2
-
96-well tissue culture plate
-
Basement membrane extract (e.g., Matrigel®)
-
This compound stock solution
-
Microscope with a camera
-
-
Protocol:
-
Thaw the basement membrane extract on ice and coat the wells of a pre-chilled 96-well plate.[5]
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Harvest HUVECs and resuspend them in EGM-2 containing various concentrations of this compound or vehicle control.
-
Seed the cell suspension onto the solidified matrix at a density of 1 x 10^4 - 1.5 x 10^4 cells/well.
-
Incubate for 4-18 hours.
-
Visualize and photograph the tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops.
-
Ex Vivo Angiogenesis Assay
Rat Aortic Ring Assay
This ex vivo assay provides a more complex, three-dimensional model of angiogenesis.
-
Materials:
-
Thoracic aorta from a Sprague-Dawley rat
-
Serum-free endothelial basal medium (EBM)
-
Collagen or Matrigel®
-
24-well or 48-well plates
-
Surgical instruments
-
This compound stock solution
-
Microscope with a camera
-
-
Protocol:
-
Aseptically dissect the thoracic aorta from a rat and place it in cold EBM.[13][14]
-
Remove the surrounding fibro-adipose tissue and cut the aorta into 1-2 mm thick rings.[13][14]
-
Embed the aortic rings in a layer of collagen or Matrigel® in a multi-well plate.[6][13][14]
-
Allow the matrix to polymerize at 37°C.
-
Add EBM supplemented with growth factors and different concentrations of this compound or vehicle control to each well.
-
Incubate for 7-14 days, replacing the medium every 2-3 days.
-
Monitor the outgrowth of microvessels from the aortic rings using a microscope.
-
Quantify the angiogenic response by measuring the number and length of the sprouting microvessels.
-
In Vivo Angiogenesis Model
Mouse Tumor Xenograft Model
This in vivo model is crucial for evaluating the anti-tumor and anti-angiogenic efficacy of CEP-11981 in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human tumor cell line (e.g., A498 renal carcinoma, known for high VEGF production)[15]
-
Cell culture medium and supplements
-
Matrigel® (optional, to improve tumor take)
-
This compound formulation for oral administration
-
Calipers for tumor measurement
-
-
Protocol:
-
Subcutaneously inject a suspension of human tumor cells (e.g., 1.25 x 10^6 A498 cells) into the flank of each mouse.[15] The cells may be mixed with Matrigel® to enhance tumor establishment.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally at the desired dose and schedule (e.g., daily). The control group receives the vehicle.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor tissue can be further analyzed by immunohistochemistry for markers of angiogenesis (e.g., CD31 to assess microvessel density) and apoptosis (e.g., cleaved caspase-3).
-
Clinical Perspective
This compound has been evaluated in a Phase I clinical trial in patients with advanced, relapsed, or refractory solid tumors.[4][16] The maximum tolerated dose (MTD) was determined to be 97.4 mg/m².[4][16] While no complete or partial responses were observed, 44% of patients achieved stable disease.[4][16] Despite acceptable tolerability at the MTD, further development by the sponsor was discontinued.[4][16] Nevertheless, the preclinical and early clinical data for CEP-11981 underscore its utility as a potent anti-angiogenic tool compound for research purposes.
Conclusion
This compound is a well-characterized, multi-targeted tyrosine kinase inhibitor with potent anti-angiogenic properties. Its ability to inhibit key signaling pathways involved in neovascularization, coupled with its oral bioavailability, makes it an invaluable tool for researchers studying the mechanisms of angiogenesis and evaluating novel anti-angiogenic strategies. The detailed protocols provided in this guide offer a framework for the consistent and reproducible use of CEP-11981 in a variety of standard angiogenesis assays.
References
- 1. med.virginia.edu [med.virginia.edu]
- 2. Targeting the Angiopoietin-2/Tie-2 axis in conjunction with VEGF signal interference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 4. An open-label study to determine the maximum tolerated dose of the multitargeted tyrosine kinase inhibitor CEP-11981 in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. corning.com [corning.com]
- 6. The Aortic Ring Co-culture Assay: A Convenient Tool to Assess the Angiogenic Potential of Mesenchymal Stromal Cells In Vitro [jove.com]
- 7. Rat Aortic Ring Model to Assay Angiogenesis ex vivo [en.bio-protocol.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. fujifilmcdi.com [fujifilmcdi.com]
- 10. In Vitro Endothelial Cell Proliferation Assay Reveals Distinct Levels of Proangiogenic Cytokines Characterizing Sera of Healthy Subjects and of Patients with Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Rat Aortic Ring Model to Assay Angiogenesis ex vivo [bio-protocol.org]
- 14. Rat Aortic Ring Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Early detection of antiangiogenic treatment responses in a mouse xenograft tumor model using quantitative perfusion MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An open-label study to determine the maximum tolerated dose of the multitargeted tyrosine kinase inhibitor CEP-11981 in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CEP-11981 Tosylate In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CEP-11981 tosylate is a potent, orally bioavailable multi-kinase inhibitor with significant antiangiogenic and antineoplastic activities. It primarily targets Vascular Endothelial Growth Factor Receptors (VEGFRs) and the Tyrosine kinase with immunoglobulin-like and EGF-like domains 2 (TIE2), key regulators of angiogenesis.[1] This document provides detailed protocols for in vitro assays to characterize the activity of CEP-11981, including a biochemical kinase inhibition assay and a cell-based endothelial tube formation assay.
Mechanism of Action
CEP-11981 selectively binds to and inhibits VEGFR and TIE2 receptor tyrosine kinases. This inhibition disrupts downstream signaling pathways, leading to the suppression of endothelial cell proliferation, migration, and survival, which are critical processes for angiogenesis. By blocking these pathways, CEP-11981 can inhibit the formation of new blood vessels that tumors rely on for growth and metastasis.
Data Presentation
Kinase Inhibitory Profile of CEP-11981
The following table summarizes the half-maximal inhibitory concentration (IC50) values of CEP-11981 against various protein kinases, demonstrating its potent and multi-targeted nature.
| Target Kinase | IC50 (nM) |
| VEGF-R1 | 3 ± 1 |
| VEGF-R2 | 4 ± 1 |
| TIE-2 | 22 ± 6 |
| FGFR1 | 13 |
| c-SRC | 37 |
| Aurora A | 42 |
Data sourced from preclinical studies.[1][2]
Experimental Protocols
In Vitro Kinase Inhibition Assay (VEGFR-2)
This protocol describes a biochemical assay to determine the in vitro inhibitory activity of CEP-11981 against the VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine triphosphate)
-
This compound
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP-Glo™ Kinase Assay
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in the kinase assay buffer to achieve the desired final concentrations (e.g., ranging from 1 µM to 0.01 nM).
-
Assay Reaction Setup:
-
Add 5 µL of the diluted CEP-11981 or vehicle (DMSO) to the wells of a 96-well plate.
-
Add 20 µL of the kinase buffer containing the VEGFR-2 enzyme and the peptide substrate to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
-
Initiation of Kinase Reaction:
-
Add 25 µL of kinase buffer containing ATP to each well to start the reaction. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Equilibrate the plate and the Kinase-Glo® reagent to room temperature.
-
Add 50 µL of Kinase-Glo® reagent to each well.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the amount of kinase activity.
-
Calculate the percentage of inhibition for each concentration of CEP-11981 relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Endothelial Cell Tube Formation Assay
This cell-based assay assesses the ability of CEP-11981 to inhibit the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Extract (BME), such as Matrigel®
-
This compound
-
96-well cell culture plates
-
Calcein AM (for visualization)
-
Inverted microscope with a camera
Procedure:
-
Plate Coating:
-
Thaw the Basement Membrane Extract (BME) on ice overnight.
-
Using pre-chilled pipette tips, add 50 µL of BME to each well of a 96-well plate, ensuring the entire surface is covered.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to polymerize.
-
-
Cell Preparation:
-
Culture HUVECs in Endothelial Cell Growth Medium until they reach approximately 80-90% confluency.
-
Harvest the cells using trypsin and resuspend them in a basal medium (e.g., EBM-2) containing a low percentage of serum (e.g., 0.5-1% FBS).
-
Count the cells and adjust the density to 1.5 x 10^5 cells/mL.
-
-
Treatment and Seeding:
-
Prepare serial dilutions of this compound in the low-serum basal medium.
-
In separate tubes, mix the HUVEC suspension with the different concentrations of CEP-11981 or vehicle control.
-
Gently add 100 µL of the cell suspension (containing 1.5 x 10^4 cells) to each BME-coated well.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours. Monitor for tube formation periodically.
-
-
Visualization and Quantification:
-
After incubation, carefully remove the medium from the wells.
-
Stain the cells with Calcein AM (2 µg/mL in PBS) for 20-30 minutes at 37°C.
-
Visualize the tube network using an inverted fluorescence microscope.
-
Capture images of the tube network in each well.
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis analyzer plugin).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of tube formation for each concentration of CEP-11981 relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value for the inhibition of tube formation.
-
Visualizations
Caption: CEP-11981 Signaling Pathway Inhibition.
Caption: In Vitro Kinase Inhibition Assay Workflow.
References
Application Notes and Protocols for CEP-11981 Tosylate in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CEP-11981 tosylate is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI). It primarily targets key receptors involved in angiogenesis, a critical process in tumor growth and metastasis. Its targets include Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2), Angiopoietin receptor (Tie-2), Fibroblast Growth Factor Receptor-1 (FGFR-1), proto-oncogene c-SRC, and Aurora A kinase.[1] These application notes provide a summary of its activity and protocols for its use in cell culture experiments.
Data Presentation
Kinase Inhibitory Activity
CEP-11981 demonstrates potent inhibition of several key tyrosine kinases in enzymatic assays. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Target Kinase | IC50 (nM) |
| VEGFR-1/Flt-1 | 3 |
| VEGFR-2/KDR | 4 |
| Tie-2 | 22 |
| FGFR-1 | 13 |
| c-SRC | 37 |
| Aurora A | 42 |
| Data sourced from preclinical studies.[1] |
Cellular Activity
The in vitro efficacy of CEP-11981 has been evaluated in various cell lines. It is important to note that the direct cytotoxic effects can be cell-line dependent and may not always correlate directly with kinase inhibitory potency.
| Cell Line | Assay Type | Concentration/Effect | Reference |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Anti-angiogenesis assays (proliferation, chemotaxis, migration, survival) | EC50 = 4 nM | [2] |
| Porcine Aortic Endothelial (PAE) cells expressing VEGFR-2 | Inhibition of ligand-stimulated VEGFR-2 phosphorylation | Cellular IC50 < 10 nM | [3] |
| RT4 (Human Urothelial Carcinoma) | Growth Inhibition | 1 µM (significant inhibition after 72h) | [4] |
| 5637, TCC-SUP, RT4, RT112 (Human Urothelial Carcinoma) | Anti-tumor activity (in vitro) | No activity detected at low micromolar concentrations | [5][6] |
| CHO (Chinese Hamster Ovary) | Not Specified | IC50 = 20 µM | [4] |
It is noteworthy that one study reported a lack of in vitro activity in RT4 cells at low micromolar concentrations[5][6], while a commercial supplier suggests significant growth inhibition at 1 µM[4]. Researchers should carefully determine the optimal concentration for their specific experimental setup.
Signaling Pathways
CEP-11981 exerts its anti-angiogenic effects by simultaneously blocking two critical signaling pathways initiated by VEGF and Angiopoietin.
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation/Cytotoxicity Assay
This protocol is a general guideline for determining the effect of CEP-11981 on cancer cell proliferation using a colorimetric assay like MTT or SRB.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Selected cancer cell line and appropriate culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) reagent
-
Solubilization solution (e.g., DMSO or acidified isopropanol (B130326) for MTT)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of CEP-11981 in culture medium from the stock solution. A suggested starting range is 0.01 nM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate for the desired period (e.g., 48, 72, or 96 hours).
-
-
MTT/SRB Assay:
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Then, remove the medium and add 100 µL of solubilization solution.
-
For SRB: Fix the cells with 10% trichloroacetic acid, stain with 0.4% SRB solution, wash with 1% acetic acid, and then solubilize the bound dye with 10 mM Tris base.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Endothelial Cell Tube Formation Assay (In Vitro Angiogenesis)
This assay assesses the ability of CEP-11981 to inhibit the formation of capillary-like structures by endothelial cells (e.g., HUVECs).
Materials:
-
This compound stock solution
-
HUVECs and endothelial cell growth medium
-
Basement membrane extract (e.g., Matrigel®)
-
96-well cell culture plates
-
Calcein AM (for visualization)
-
Inverted fluorescence microscope
Procedure:
-
Plate Coating:
-
Thaw the basement membrane extract on ice.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of the extract.
-
Incubate at 37°C for 30-60 minutes to allow for solidification.
-
-
Cell Preparation and Treatment:
-
Harvest HUVECs and resuspend them in basal medium containing a pro-angiogenic stimulus (e.g., VEGF).
-
Prepare different concentrations of CEP-11981 in the cell suspension. Include a vehicle control.
-
-
Seeding:
-
Seed the HUVEC suspension (e.g., 1.5 x 10^4 cells in 150 µL) onto the solidified basement membrane matrix.
-
-
Incubation:
-
Incubate the plate at 37°C for 4-18 hours.
-
-
Visualization and Quantification:
-
Stain the cells with Calcein AM for 30 minutes.
-
Capture images of the tube-like structures using a fluorescence microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
Concluding Remarks
This compound is a valuable tool for investigating the roles of VEGFR, Tie-2, and other kinases in cancer and angiogenesis. The provided protocols offer a starting point for in vitro studies. It is crucial for researchers to optimize concentrations and experimental conditions for their specific cell lines and research questions. Given the variability in reported cellular responses, a thorough dose-response analysis is highly recommended for each new cell line tested.
References
- 1. An open-label study to determine the maximum tolerated dose of the multitargeted tyrosine kinase inhibitor CEP-11981 in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ascopubs.org [ascopubs.org]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
Application Notes and Protocols: Preparation of CEP-11981 Tosylate Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
CEP-11981, also known as ESK981, is a potent, orally bioavailable multi-targeted tyrosine kinase inhibitor. It primarily targets Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3), TIE2 (Tyrosine kinase with immunoglobulin-like and EGF-like domains 2), and Fibroblast Growth Factor Receptor 1 (FGFR1)[1]. By inhibiting these key signaling pathways, CEP-11981 demonstrates significant anti-angiogenic and anti-tumor activity. Proper preparation of stock solutions is critical for accurate and reproducible in vitro and in vivo studies. This document provides a detailed protocol for the preparation of a CEP-11981 tosylate stock solution in dimethyl sulfoxide (B87167) (DMSO).
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Weight | 649.76 g/mol | [2][3] |
| Solubility in DMSO | ≥ 10 mM | [4] |
| Recommended Stock Solution Concentration | 10 mM | [4] |
| Storage of Stock Solution | -20°C for up to 6 months; -80°C for up to 6 months | [1][4] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or vials (amber or covered in foil)
-
Calibrated micropipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibration: Allow the this compound powder and anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.498 mg of the compound.
-
Dissolution:
-
Add the weighed this compound to a sterile microcentrifuge tube or vial.
-
Add the calculated volume of anhydrous DMSO. For a 10 mM solution, if you weighed 6.498 mg of the compound, add 1 mL of DMSO.
-
Cap the tube/vial securely.
-
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage:
Visualization of Experimental Workflow
The following diagram illustrates the workflow for preparing the this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
Signaling Pathway Inhibition by CEP-11981
CEP-11981 exerts its anti-angiogenic effects by inhibiting the VEGFR and TIE2 signaling pathways. The diagram below provides a simplified overview of these pathways and the point of inhibition by CEP-11981.
In the vasculature, VEGF ligands bind to VEGFRs, and Angiopoietin-1 (Ang-1) and Angiopoietin-2 (Ang-2) bind to the TIE2 receptor[5][6]. Activation of these receptors leads to downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which promote endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis[5][7]. CEP-11981 blocks the tyrosine kinase activity of these receptors, thereby inhibiting these downstream effects.
Caption: Inhibition of VEGFR and TIE2 Signaling by CEP-11981.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. This compound | C35H35N7O4S | CID 46196540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CEP-11981 (ESK981) | VEGFR/TIE-2/FGFR1 inhibitor | ProbeChem Biochemicals [probechem.com]
- 5. Targeting the Angiopoietin-2/Tie-2 axis in conjunction with VEGF signal interference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Complex Role of Angiopoietin-2 in the Angiopoietin–Tie Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. endocrine.org [endocrine.org]
Application Notes and Protocols for CEP-11981 Tosylate in HUVEC Tube Formation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. The vascular endothelial growth factor (VEGF) and Tie2 signaling pathways are key regulators of angiogenesis. CEP-11981 tosylate is a potent, orally bioavailable small molecule inhibitor that targets multiple receptor tyrosine kinases involved in angiogenesis, primarily acting as a pan-VEGF receptor (VEGFR) and Tie2 kinase inhibitor.[1] By blocking these pathways, CEP-11981 can inhibit endothelial cell proliferation, migration, and differentiation, which are essential steps in the formation of new blood vessels.
The Human Umbilical Vein Endothelial Cell (HUVEC) tube formation assay is a widely used in vitro model to assess the pro- or anti-angiogenic potential of chemical compounds. In this assay, HUVECs are cultured on a basement membrane extract (BME), such as Matrigel®, where they spontaneously organize to form capillary-like structures. The extent of this tube formation can be quantified to determine the efficacy of inhibitory compounds like this compound.
These application notes provide a detailed protocol for utilizing this compound in a HUVEC tube formation assay to evaluate its anti-angiogenic activity.
Mechanism of Action of this compound
CEP-11981 is a multi-targeted tyrosine kinase inhibitor with potent activity against VEGFR1, VEGFR2, VEGFR3, and Tie2.[2] These receptors play crucial roles in angiogenesis:
-
VEGFRs: Activated by VEGF, they are critical for endothelial cell proliferation, migration, and survival.
-
Tie2: Activated by angiopoietins, this receptor is essential for vessel maturation and stability.
By simultaneously inhibiting these pathways, CEP-11981 demonstrates a broad-spectrum anti-angiogenic effect.
dot
Experimental Protocol: HUVEC Tube Formation Assay with this compound
This protocol outlines the steps to assess the anti-angiogenic effects of this compound.
Materials
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Extract (BME), Growth Factor Reduced (e.g., Matrigel®)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Calcein AM (for fluorescent imaging)
-
Inverted microscope with a camera
Methods
1. HUVEC Culture
-
Culture HUVECs in Endothelial Cell Growth Medium at 37°C in a humidified atmosphere of 5% CO2.
-
Use cells between passages 2 and 6 for optimal results.
-
Passage cells when they reach 70-80% confluency.
2. Preparation of this compound Stock Solution
-
Prepare a stock solution of this compound in sterile DMSO. The concentration of the stock solution should be at least 1000-fold higher than the highest final concentration to be tested to minimize the final DMSO concentration in the culture medium (ideally ≤ 0.1%).
3. HUVEC Tube Formation Assay
-
Plate Coating:
- Thaw the BME on ice overnight at 4°C.
- Using pre-chilled pipette tips, add 50 µL of BME to each well of a pre-chilled 96-well plate.
- Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
-
Cell Seeding and Treatment:
- Harvest HUVECs using Trypsin-EDTA and resuspend them in a basal medium (e.g., EBM-2) containing a low serum concentration (e.g., 2% FBS).
- Prepare serial dilutions of this compound in the cell suspension medium to achieve the desired final concentrations. Include a vehicle control (DMSO only).
- Seed the HUVECs onto the solidified BME at a density of 1.0-1.5 x 10^4 cells per well in a final volume of 100 µL.[3]
-
Incubation:
4. Visualization and Quantification of Tube Formation
-
Phase-Contrast Imaging:
- Visualize the tube-like structures using an inverted microscope.
- Capture images from at least three random fields per well.
-
Fluorescent Imaging (Optional but Recommended):
- Carefully remove the culture medium.
- Wash the cells gently with PBS.
- Add Calcein AM solution (e.g., 2 µg/mL in PBS) to each well and incubate for 20-30 minutes at 37°C.[6]
- Visualize and capture images using a fluorescence microscope.
-
Quantification:
- Analyze the captured images using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
- Quantify parameters such as total tube length, number of junctions, and number of meshes.
dot
Data Presentation
The quantitative data from the HUVEC tube formation assay should be summarized in a clear and structured format. The following tables provide an example of how to present the inhibitory effects of this compound on various tube formation parameters.
Table 1: Effect of this compound on HUVEC Tube Formation
| Treatment Group | Total Tube Length (µm) | Number of Junctions | Number of Meshes |
| Vehicle Control (0.1% DMSO) | 4580 ± 250 | 85 ± 10 | 60 ± 8 |
| CEP-11981 (1 nM) | 3850 ± 210 | 68 ± 9 | 45 ± 6 |
| CEP-11981 (10 nM) | 2100 ± 180 | 35 ± 6 | 20 ± 4 |
| CEP-11981 (100 nM) | 850 ± 90 | 12 ± 3 | 5 ± 2 |
| CEP-11981 (1 µM) | 150 ± 30 | 2 ± 1 | 0 |
Data are represented as mean ± standard deviation from a representative experiment performed in triplicate. The values presented are illustrative and should be determined experimentally.
Table 2: IC50 Values of this compound for Inhibition of HUVEC Tube Formation Parameters
| Parameter | IC50 (nM) |
| Total Tube Length | ~15 |
| Number of Junctions | ~12 |
| Number of Meshes | ~8 |
IC50 values are calculated from the dose-response curves and are illustrative.
Conclusion
The HUVEC tube formation assay is a robust and reproducible method for evaluating the anti-angiogenic properties of compounds like this compound. By following this detailed protocol, researchers can effectively quantify the inhibitory effects of CEP-11981 on endothelial cell network formation. The data generated from this assay can provide valuable insights into the compound's mechanism of action and its potential as an anti-cancer therapeutic.
References
- 1. Facebook [cancer.gov]
- 2. Synthesis and biological profile of the pan-vascular endothelial growth factor receptor/tyrosine kinase with immunoglobulin and epidermal growth factor-like homology domains 2 (VEGF-R/TIE-2) inhibitor 11-(2-methylpropyl)-12,13-dihydro-2-methyl-8-(pyrimidin-2-ylamino)-4H-indazolo[5,4-a]pyrrolo[3,4-c]carbazol-4-one (CEP-11981): a novel oncology therapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for CEP-11981 Tosylate in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CEP-11981 tosylate is an orally active, multi-targeted tyrosine kinase inhibitor (TKI) with potent anti-angiogenic and anti-tumor properties.[1] Its primary mechanism of action involves the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2) and the Tie-2 receptor, both crucial mediators of angiogenesis.[2][3] Additionally, CEP-11981 has been shown to inhibit other kinases, including Fibroblast Growth Factor Receptor-1 (FGFR1), c-SRC, and Aurora A.[4] Preclinical studies have demonstrated its efficacy in various animal tumor models, highlighting its potential as a therapeutic agent.[2][4]
These application notes provide a comprehensive overview of dosing strategies and protocols for utilizing this compound in preclinical in vivo animal research.
Data Presentation: In Vivo Efficacy
Quantitative data from preclinical studies are summarized below to provide a clear reference for designing new experiments.
Table 1: Summary of CEP-11981 Dosing in Murine Tumor Models
| Parameter | Details | Reference |
| Animal Models | Human and murine tumor xenografts (subcutaneous & orthotopic) including: Melanoma, Glioblastoma, Prostate Carcinoma, Colon Carcinoma (CT-26), Renal Carcinoma, Acute Leukemia (P388), Urothelial Carcinoma (RT4). | [1][2] |
| Route of Admin. | Oral (p.o.), typically via gavage. | [1][2] |
| Dose Range | 0.3 mg/kg to 30 mg/kg. | [2] |
| Dosing Schedules | - Once daily (qd)- Twice daily (bid)- Daily, 5 days/week for 2 weeks. | [1][2] |
| Observed Effects | Dose-related tumor growth inhibition, anti-angiogenic effects, partial and complete tumor regressions. | [2] |
| Tolerability | Well-tolerated with chronic administration (>250 days) in mice. | [2] |
Table 2: Specific Dosing Protocol Example
| Parameter | Details | Reference |
| Animal Model | Murine xenograft of RT4 human urothelial carcinoma. | [1] |
| Doses Used | 2.5 mg/kg, 5 mg/kg, and 10 mg/kg. | [1] |
| Administration | Oral gavage. | [1] |
| Schedule | Daily, five days a week for two weeks. | [1] |
| Outcome | Significantly arrested the growth of xenografts compared to the control group, with no significant changes in animal body weight. | [1] |
Signaling Pathways and Experimental Workflow
Visual diagrams are provided to illustrate the mechanism of action and a general experimental workflow for in vivo studies.
Caption: CEP-11981 inhibits VEGFR and Tie-2 signaling pathways.
Caption: General experimental workflow for CEP-11981 in vivo efficacy studies.
Experimental Protocols
The following protocols provide detailed methodologies for conducting in vivo studies with this compound.
Protocol 1: Formulation of CEP-11981 for Oral Gavage
This protocol is based on common solvent systems for poorly soluble compounds intended for oral administration in animal studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile Saline (0.9% NaCl) or Water for Injection
-
Sterile tubes and syringes
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of CEP-11981 in 100% DMSO. For example, to achieve a final dosing solution of 1 mg/mL, a 10 mg/mL stock in DMSO can be prepared.
-
Vehicle Preparation: The vehicle consists of a mixture of DMSO, PEG300, Tween 80, and Saline. A common ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.
-
Final Dosing Solution Preparation (Example for 1 mg/mL): a. To prepare 1 mL of dosing solution, start with 400 µL of PEG300 in a sterile tube. b. Add 100 µL of the 10 mg/mL CEP-11981 stock solution in DMSO. Mix thoroughly by vortexing. c. Add 50 µL of Tween-80 and mix until the solution is homogeneous. d. Add 450 µL of sterile saline to bring the final volume to 1 mL. Vortex thoroughly.
-
Vehicle Control: Prepare a vehicle control solution following the same procedure but substituting the CEP-11981 DMSO stock with an equal volume of pure DMSO.
-
Storage: It is recommended to prepare the dosing solution fresh daily. If short-term storage is necessary, store at 4°C, protected from light, and visually inspect for precipitation before use.
Note: The proportion of DMSO should be kept low to minimize toxicity. The final concentration of the dosing solution should be adjusted based on the target dose (mg/kg) and the average weight of the animals to ensure a consistent gavage volume (e.g., 100-200 µL for a mouse).
Protocol 2: General In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a typical efficacy study using a subcutaneous tumor model.
Materials and Animals:
-
Immunocompromised mice (e.g., Athymic Nude, NOD/SCID), 6-8 weeks old.
-
Selected human tumor cell line (e.g., RT4, CT-26).
-
Matrigel (optional, can improve tumor take-rate).
-
Formulated CEP-11981 and Vehicle Control.
-
Calipers for tumor measurement.
-
Animal balance.
-
Oral gavage needles.
Procedure:
-
Tumor Cell Implantation: a. Harvest tumor cells during their logarithmic growth phase. b. Resuspend cells in sterile PBS or culture medium, optionally mixing 1:1 with Matrigel. c. Inject the cell suspension (e.g., 1 x 10⁶ cells in 100 µL) subcutaneously into the flank of each mouse.
-
Tumor Growth and Monitoring: a. Allow tumors to establish and grow. Begin monitoring tumor size 3-4 days post-implantation. b. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
Randomization and Treatment Initiation: a. When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the animals into treatment groups (e.g., Vehicle, 5 mg/kg CEP-11981, 10 mg/kg CEP-11981). Ensure the average tumor volume is similar across all groups. b. Begin treatment according to the selected schedule (e.g., daily oral gavage).
-
In-life Monitoring: a. Measure tumor volume and animal body weight 2-3 times per week. b. Monitor the animals daily for any signs of toxicity or distress (e.g., changes in posture, activity, fur texture).
-
Study Endpoint: a. The study may be terminated when tumors in the control group reach a specific size (e.g., 1500-2000 mm³) or after a predetermined duration. b. At the endpoint, euthanize the animals according to approved institutional guidelines. c. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, Western blot).
-
Data Analysis: a. Compare the tumor growth rates and final tumor weights between the vehicle and CEP-11981 treatment groups. b. Analyze changes in body weight as an indicator of systemic toxicity. c. Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the observed effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Targeting the Angiopoietin-2/Tie-2 axis in conjunction with VEGF signal interference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An open-label study to determine the maximum tolerated dose of the multitargeted tyrosine kinase inhibitor CEP-11981 in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CEP-11981 Tosylate Endothelial Cell Migration Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, proliferation, and metastasis. A key step in angiogenesis is the migration of endothelial cells, which is tightly regulated by complex signaling pathways. Two of the most important pathways in this process are the Vascular Endothelial Growth Factor (VEGF) receptor (VEGFR) and the Tie2 receptor signaling cascades.[1] CEP-11981 tosylate is a potent, orally bioavailable multi-targeted tyrosine kinase inhibitor that targets VEGFR-1, VEGFR-2, Tie-2, fibroblast growth factor receptor-1 (FGFR-1), c-SRC, and Aurora A.[2] By inhibiting these key regulators of angiogenesis, this compound is expected to suppress endothelial cell migration and, consequently, tumor-induced angiogenesis.[3]
This document provides a detailed protocol for assessing the effect of this compound on endothelial cell migration using a transwell migration assay, also known as a Boyden chamber assay.
Mechanism of Action: Targeting Key Angiogenic Pathways
This compound exerts its anti-angiogenic effects by inhibiting multiple receptor tyrosine kinases crucial for endothelial cell function. The primary targets relevant to endothelial cell migration are VEGFR-2 and Tie2.
-
VEGFR-2 Signaling: Upon binding of VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating downstream signaling cascades that promote endothelial cell proliferation, survival, and migration. Key pathways activated include the PI3K/Akt pathway (survival) and the MAPK pathway (proliferation and migration).
-
Tie2 Signaling: The Tie2 receptor, activated by its ligand Angiopoietin-1 (Ang-1), is essential for maintaining vascular stability and integrity.
By inhibiting both VEGFR-2 and Tie2, this compound can effectively block the primary drivers of angiogenesis.
This compound signaling pathway.
Data Presentation
The following table presents illustrative data on the effect of this compound on endothelial cell migration. This data is representative of the expected dose-dependent inhibitory effect of a potent VEGFR/Tie2 inhibitor in a transwell migration assay.
| This compound Concentration (nM) | Migrated Cells (per field) | % Inhibition of Migration |
| 0 (Vehicle Control) | 150 ± 12 | 0% |
| 1 | 125 ± 10 | 16.7% |
| 10 | 80 ± 9 | 46.7% |
| 100 | 35 ± 6 | 76.7% |
| 1000 | 10 ± 3 | 93.3% |
Data are presented as mean ± standard deviation. The percentage of inhibition is calculated relative to the vehicle control.
Experimental Protocols
Endothelial Cell Transwell Migration Assay
This protocol details the steps for a transwell migration assay to quantify the effect of this compound on the migration of human umbilical vein endothelial cells (HUVECs).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM)
-
Endothelial Cell Basal Medium (EBM)
-
Fetal Bovine Serum (FBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
24-well transwell inserts (8 µm pore size)
-
24-well plates
-
Calcein AM
-
Fluorescence plate reader
Protocol:
-
Cell Culture:
-
Culture HUVECs in EGM in a humidified incubator at 37°C with 5% CO2.
-
Passage cells when they reach 80-90% confluency. Use cells between passages 3 and 7 for the assay.
-
-
Preparation of this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in EBM to achieve the desired final concentrations. The final DMSO concentration should be consistent across all conditions and not exceed 0.1%.
-
-
Assay Setup:
-
Starve HUVECs in EBM containing 0.5% FBS for 4-6 hours prior to the assay.
-
Add 600 µL of EBM containing a chemoattractant (e.g., 50 ng/mL VEGF) to the lower chamber of the 24-well plate.
-
Trypsinize and resuspend the starved HUVECs in EBM.
-
Centrifuge the cells at 200 x g for 5 minutes and resuspend the pellet in EBM containing the different concentrations of this compound or vehicle control (DMSO).
-
Count the cells and adjust the concentration to 1 x 10^5 cells/mL.
-
Add 100 µL of the cell suspension (1 x 10^4 cells) to the upper chamber of the transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours to allow for cell migration.
-
-
Quantification of Migration:
-
Carefully remove the transwell inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Transfer the inserts to a new 24-well plate containing 400 µL of PBS with 2 µM Calcein AM in each well.
-
Incubate for 30-60 minutes at 37°C to allow for the staining of migrated cells.
-
Read the fluorescence in a plate reader with excitation at 485 nm and emission at 520 nm.
-
Alternatively, migrated cells can be fixed with 4% paraformaldehyde and stained with 0.1% crystal violet. The stained cells can then be imaged and counted under a microscope.
-
Endothelial cell migration assay workflow.
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological profile of the pan-vascular endothelial growth factor receptor/tyrosine kinase with immunoglobulin and epidermal growth factor-like homology domains 2 (VEGF-R/TIE-2) inhibitor 11-(2-methylpropyl)-12,13-dihydro-2-methyl-8-(pyrimidin-2-ylamino)-4H-indazolo[5,4-a]pyrrolo[3,4-c]carbazol-4-one (CEP-11981): a novel oncology therapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of CEP-11981 Tosylate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
CEP-11981 tosylate is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI). Its primary mechanism of action involves the inhibition of several receptor tyrosine kinases crucial for angiogenesis, tumor growth, and cell proliferation.[1][2] Key targets include Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2), Tie-2, Fibroblast Growth Factor Receptor-1 (FGFR-1), proto-oncogene c-SRC, and Aurora A kinase.[1] Western blotting is an essential immunodetection technique to elucidate the pharmacodynamic effects of CEP-11981 by quantifying the expression and phosphorylation status of its targets and downstream signaling proteins. These application notes provide a comprehensive guide for researchers utilizing western blot analysis to evaluate the efficacy and mechanism of action of this compound in preclinical models.
Data Presentation: Expected Quantitative Effects of this compound
The following tables summarize the expected quantitative changes in the phosphorylation and, in some cases, total protein levels of key targets following treatment with this compound. These expectations are based on its known inhibitory profile. Densitometric analysis of western blot bands should be performed to quantify these changes relative to a loading control (e.g., GAPDH, β-actin, or total protein stain).
Table 1: Anticipated Inhibition of Target Phosphorylation by this compound
| Target Protein | Phosphorylation Site | Cellular Process | Expected Effect of CEP-11981 Treatment |
| VEGFR-2 | Tyr1175 | Angiogenesis, Endothelial Cell Proliferation & Migration | Significant decrease in phosphorylation |
| Tie-2 | Tyr992 | Vascular Stability, Angiogenesis | Significant decrease in phosphorylation |
| c-Src | Tyr416 | Cell Proliferation, Survival, Migration | Significant decrease in autophosphorylation |
| Aurora A | Thr288 | Mitotic Spindle Assembly, Cell Cycle Control | Significant decrease in autophosphorylation |
Table 2: Potential Downstream Signaling Molecules for Western Blot Analysis
| Signaling Pathway | Downstream Protein | Phosphorylation Site | Expected Effect of CEP-11981 Treatment |
| VEGFR-2 | Akt | Ser473 | Decrease in phosphorylation |
| VEGFR-2 | ERK1/2 (p44/42 MAPK) | Thr202/Tyr204 | Decrease in phosphorylation |
| c-Src | FAK | Tyr397 | Decrease in phosphorylation |
| Aurora A | Histone H3 | Ser10 | Decrease in phosphorylation |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways targeted by CEP-11981 and the general workflow for western blot analysis.
References
Application Notes for CEP-11981 Tosylate Phosphorylation Assay
Introduction
CEP-11981 tosylate is an orally bioavailable, multi-targeted tyrosine kinase inhibitor with potent anti-angiogenic and anti-neoplastic activities.[1] It primarily exerts its effects by inhibiting key receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor cell proliferation. This document provides detailed protocols for assessing the inhibitory activity of CEP-11981 on the phosphorylation of its primary kinase targets.
Mechanism of Action
CEP-11981 targets several pro-angiogenic signaling cascades. Its principal targets include Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2), Angiopoietin Receptor (Tie-2), and Fibroblast Growth Factor Receptor 1 (FGFR1).[2][3] It also demonstrates inhibitory activity against proto-oncogene c-SRC and Aurora A kinase.[2] By binding to the ATP-binding site of these kinases, CEP-11981 prevents their autophosphorylation and subsequent activation of downstream signaling pathways, thereby inhibiting endothelial cell migration, proliferation, and survival, as well as tumor cell growth.[1]
Applications
The following protocols are designed for researchers, scientists, and drug development professionals to evaluate the efficacy of CEP-11981 in inhibiting target kinase phosphorylation in a cellular context. These assays are crucial for:
-
Compound Screening: To determine the potency and selectivity of CEP-11981 and its analogs.
-
Mechanism of Action Studies: To elucidate the specific signaling pathways affected by CEP-11981.
-
Pharmacodynamic Biomarker Development: To identify and validate biomarkers for monitoring drug activity in preclinical and clinical studies.
Quantitative Data Summary
The inhibitory activity of CEP-11981 against its target kinases has been determined through various in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Kinase | IC50 (nM) |
| VEGFR-1 | 3 |
| VEGFR-2 | 4 |
| Tie-2 | 22 |
| FGFR1 | 13 |
| c-SRC | 37 |
| Aurora A | 42 |
Data sourced from preclinical studies.[2]
Experimental Protocols
Two primary methods for assessing the phosphorylation status of target kinases upon treatment with CEP-11981 are provided: Western Blotting and a commercial Kinase Assay Kit.
Protocol 1: Cellular Kinase Phosphorylation Assay using Western Blot
This protocol details the steps to assess the inhibition of VEGFR-2 phosphorylation in a cellular context. The same general principles can be applied to other target kinases by using appropriate cell lines and phospho-specific antibodies.
1. Cell Culture and Treatment:
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) or other cell lines endogenously expressing the target kinase (e.g., CHO cells transfected to express VEGFR-2).
-
Culture Conditions: Culture cells to 80-90% confluency in appropriate media (e.g., EGM-2 for HUVECs) at 37°C in a 5% CO2 incubator.
-
Serum Starvation: Prior to stimulation, serum-starve the cells for 4-6 hours in a basal medium to reduce background kinase activity.
-
Inhibitor Treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL VEGF-A for VEGFR-2) for 5-10 minutes to induce receptor phosphorylation.
2. Cell Lysis:
-
Immediately after stimulation, wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
4. SDS-PAGE and Western Blotting:
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Electrophoresis: Load the samples onto an 8-10% SDS-polyacrylamide gel and run the electrophoresis to separate the proteins by size.
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-VEGFR-2 (Tyr1175)). Also, probe a separate membrane with an antibody against the total form of the kinase as a loading control.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.
Protocol 2: In Vitro Kinase Phosphorylation Assay using a Commercial Kit (e.g., ADP-Glo™ Kinase Assay)
This protocol provides a general workflow for an in vitro kinase assay to measure the direct inhibitory effect of CEP-11981 on kinase activity. Specific details may vary based on the manufacturer's instructions for the chosen kit. This example is based on the principles of the ADP-Glo™ assay, which measures the amount of ADP produced during the kinase reaction.
1. Reagent Preparation:
-
Prepare the 1x Kinase Assay Buffer, ATP solution, and substrate solution as per the kit's instructions.
-
Prepare a serial dilution of this compound in the appropriate buffer (e.g., 1x Kinase Assay Buffer with a final DMSO concentration not exceeding 1%).
2. Kinase Reaction:
-
In a 96-well or 384-well white plate, add the following components in the specified order:
-
Test inhibitor (CEP-11981 dilutions) or vehicle control.
-
Recombinant kinase (e.g., VEGFR-2, Tie-2, or FGFR1).
-
Substrate (e.g., a generic tyrosine kinase substrate like Poly(Glu,Tyr) 4:1).
-
ATP solution to initiate the reaction.
-
-
Include "no enzyme" and "positive control" (enzyme with vehicle) wells.
-
Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).
3. Signal Detection:
-
Stop Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for approximately 40 minutes.
-
Generate Luminescent Signal: Add the Kinase Detection Reagent to each well to convert the generated ADP into ATP, which is then used by luciferase to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Read Luminescence: Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
4. Data Analysis:
-
Calculate the percentage of kinase inhibition for each CEP-11981 concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the CEP-11981 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathways targeted by CEP-11981 and a general workflow for the phosphorylation assays.
Caption: CEP-11981 Signaling Pathway Inhibition.
References
Application Notes and Protocols: Measuring the IC50 of CEP-11981 Tosylate in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
CEP-11981 tosylate is a potent, orally bioavailable multi-targeted tyrosine kinase inhibitor. Its primary mechanism of action involves the inhibition of key signaling pathways crucial for tumor angiogenesis and growth, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and the Tie2 receptor.[1] Specifically, it has been shown to be a potent inhibitor of VEGFR-1, VEGFR-2, Tie-2, fibroblast growth factor receptor-1 (FGFR1), c-SRC, and Aurora A. Determining the half-maximal inhibitory concentration (IC50) of CEP-11981 in various cancer cell lines is a critical step in preclinical drug development to assess its potency and to select appropriate cancer models for further in vivo studies.
These application notes provide detailed protocols for determining the IC50 of this compound in cancer cell lines using common cell viability assays.
Mechanism of Action: Signaling Pathway
CEP-11981 exerts its anti-cancer effects by targeting multiple receptor tyrosine kinases involved in angiogenesis and tumor cell proliferation. The primary targets are VEGFRs and Tie2, which play pivotal roles in the formation of new blood vessels that supply tumors with essential nutrients and oxygen. By inhibiting these receptors, CEP-11981 can effectively cut off the tumor's blood supply, leading to growth inhibition.
Data Presentation: IC50 Values of this compound
The potency of this compound can vary across different cancer cell lines. The following table summarizes available data on its inhibitory activity. It is important to note that direct anti-proliferative IC50 values for many cancer cell lines are not widely published. The primary activity of CEP-11981 is anti-angiogenic, and its direct cytotoxic effect on tumor cells can be modest in vitro.
| Target/Cell Line | Assay Type | IC50 Value | Reference |
| Enzymatic Assays | |||
| VEGFR-1 | Kinase Assay | 3 nM | [2] |
| VEGFR-2 | Kinase Assay | 4 nM | [2] |
| Tie-2 | Kinase Assay | 22 nM | [2] |
| FGFR1 | Kinase Assay | 13 nM | [2] |
| c-SRC | Kinase Assay | 37 nM | [2] |
| Aurora A | Kinase Assay | 42 nM | [2] |
| Cell-Based Assays | |||
| VEGFR-2 expressing cells | Cellular Phosphorylation | < 10 nM | [3] |
| 5637 (Urothelial) | Cell Viability | No activity at low µM | |
| TCC-SUP (Urothelial) | Cell Viability | No activity at low µM | |
| RT4 (Urothelial) | Cell Viability | No activity at low µM | |
| RT112 (Urothelial) | Cell Viability | No activity at low µM |
Experimental Protocols
The following are detailed protocols for determining the IC50 of this compound in adherent cancer cell lines. These protocols can be adapted for suspension cell lines with minor modifications.
Experimental Workflow Overview
Protocol 1: IC50 Determination using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Sterile 96-well flat-bottom plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell lines to ~80% confluency.
-
Trypsinize the cells, resuspend in complete medium, and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL per well in a 96-well plate.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.01 nM to 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Include a vehicle control (medium with the same final DMSO concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the seeded cells and add 100 µL of the prepared drug dilutions.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully aspirate the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control from all other values.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value.
-
Protocol 2: IC50 Determination using CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, providing a highly sensitive measure of cell viability.
Materials:
-
This compound
-
Selected cancer cell lines
-
Complete cell culture medium
-
DMSO
-
Sterile, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
CO2 incubator (37°C, 5% CO2)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same procedure as in the MTT assay, but use opaque-walled 96-well plates to minimize background luminescence.
-
-
Compound Preparation and Treatment:
-
Follow the same procedure as in the MTT assay.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Follow the same data analysis steps as described for the MTT assay, using luminescence values instead of absorbance.
-
Conclusion
The protocols outlined provide a robust framework for determining the IC50 of this compound in various cancer cell lines. The choice between the MTT and CellTiter-Glo® assay will depend on the specific experimental needs and available equipment, with the latter generally offering higher sensitivity. Given that CEP-11981's primary mechanism is anti-angiogenic, in vitro anti-proliferative effects may be cell-line dependent. Therefore, it is recommended to test a panel of cell lines representing different cancer types to fully characterize the compound's activity profile.
References
Application Notes and Protocols for CEP-11981 Tosylate Administration in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CEP-11981 tosylate, also known as ESK981, is an orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) with potent anti-angiogenic and anti-neoplastic activities.[1] It primarily exerts its effects by inhibiting key receptor tyrosine kinases involved in tumor angiogenesis and growth, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2), Angiopoietin Receptor (Tie-2), Fibroblast Growth Factor Receptor-1 (FGFR-1), proto-oncogene c-SRC, and Aurora A.[2][3] This document provides detailed application notes and experimental protocols for the preclinical evaluation of this compound, based on available research findings.
Mechanism of Action
CEP-11981 selectively binds to and inhibits the phosphorylation of VEGFR and Tie-2, thereby impeding downstream signaling cascades that are crucial for endothelial cell proliferation, migration, and survival.[1][4] The inhibition of these pathways leads to a reduction in tumor neovascularization, which is essential for tumor growth and metastasis. The dual inhibition of both the VEGF and Angiopoietin-Tie2 pathways may offer a more comprehensive anti-angiogenic strategy compared to agents targeting a single pathway.
Quantitative Data Presentation
The following tables summarize the in vitro inhibitory activity and in vivo efficacy of this compound in various preclinical models.
Table 1: In Vitro Inhibitory Activity of CEP-11981
| Target Kinase | IC₅₀ (nM) |
| VEGFR-1 | 3[2][3] |
| VEGFR-2 | 4[2][3] |
| Tie-2 | 22[2][3] |
| FGFR-1 | 13[3] |
| c-SRC | 37[3] |
| Aurora A | 42[3] |
Table 2: In Vitro Anti-Angiogenic Activity of CEP-11981
| Assay | EC₅₀ (nM) |
| Inhibition of microvessel outgrowth and branching (rat aortic ring explant cultures) | 4[1] |
Table 3: In Vivo Efficacy of CEP-11981 in Xenograft Models
| Tumor Model | Dosing Regimen | Key Findings |
| Urothelial Carcinoma (RT4 cells) | 2.5, 5, 10 mg/kg, oral, daily | Significant, dose-dependent tumor growth arrest. 5 mg/kg and 10 mg/kg showed similar efficacy.[5] Primarily attributed to significant downregulation of Tie2.[6] |
| Melanoma, Glioblastoma, Prostate Carcinoma, Colon Carcinoma, Renal Carcinoma, Acute Leukemia | Not specified in detail | Dose-related tumor growth inhibition and anti-angiogenic effects. Sustained partial and complete tumor regressions observed.[1] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of this compound in preclinical models.
Protocol 1: Subcutaneous Xenograft Tumor Model
This protocol describes the establishment of a subcutaneous tumor model in immunodeficient mice to evaluate the in vivo efficacy of CEP-11981.
Materials:
-
Human tumor cell line (e.g., RT4 for urothelial carcinoma)
-
Immunodeficient mice (e.g., NCr nu/nu or SCID), 4-6 weeks old
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can improve tumor take rate)
-
1-cc syringes with 27- or 30-gauge needles
-
Calipers
-
This compound
-
Vehicle control (e.g., appropriate solvent for CEP-11981)
Procedure:
-
Cell Preparation:
-
Culture tumor cells in complete medium until they reach 70-80% confluency.
-
Harvest cells by trypsinization, wash with PBS, and perform a cell count using a hemocytometer. Assess cell viability using trypan blue exclusion.
-
Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel to the desired concentration (e.g., 3.0 x 10⁶ cells per injection volume). Keep the cell suspension on ice.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice according to approved institutional protocols.
-
Clean the injection site (typically the flank) with an antiseptic solution.
-
Inject the cell suspension (e.g., 100-200 µL) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow to a palpable size (e.g., 50–60 mm³).
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (width)² x length / 2.
-
-
CEP-11981 Administration:
-
Randomize mice into treatment and control groups once tumors reach the desired size.
-
Prepare this compound in the appropriate vehicle at the desired concentrations (e.g., 2.5, 5, 10 mg/kg).
-
Administer CEP-11981 or vehicle to the respective groups via oral gavage daily.
-
-
Efficacy Evaluation:
-
Continue monitoring tumor growth and animal body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Calculate tumor growth inhibition (TGI) to quantify the anti-tumor effect.
-
Protocol 2: Orthotopic Glioblastoma Xenograft Model
This protocol outlines the procedure for establishing an orthotopic glioblastoma model to assess the efficacy of CEP-11981 in a more clinically relevant microenvironment.
Materials:
-
Human glioblastoma cell line
-
Immunodeficient mice
-
Stereotactic frame
-
Hamilton syringe with a 26-gauge needle
-
Anesthetics
-
This compound and vehicle
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension of glioblastoma cells as described in Protocol 1.
-
-
Stereotactic Intracranial Injection:
-
Anesthetize the mouse and secure it in a stereotactic frame.
-
Create a small incision in the scalp to expose the skull.
-
Drill a small burr hole at the desired coordinates in the cerebral hemisphere.
-
Slowly inject a small volume of the cell suspension (e.g., 2-5 µL containing 1 x 10⁵ cells) into the brain parenchyma.
-
Withdraw the needle slowly and suture the scalp incision.
-
-
Treatment and Monitoring:
-
Allow a few days for the mice to recover and for the tumor to establish.
-
Initiate treatment with CEP-11981 or vehicle as described in Protocol 1.
-
Monitor animal health and neurological signs. Tumor growth can be monitored using non-invasive imaging techniques like bioluminescence imaging (if cells are engineered to express luciferase) or MRI.
-
-
Endpoint Analysis:
-
Euthanize mice upon reaching study endpoints (e.g., significant weight loss, neurological symptoms, or a predetermined time point).
-
Harvest brains for histological analysis to confirm tumor presence and assess treatment effects.
-
Protocol 3: Rat Aortic Ring Assay (Ex Vivo Angiogenesis)
This ex vivo assay is used to evaluate the direct anti-angiogenic effects of CEP-11981 on microvessel sprouting.
Materials:
-
Thoracic aortas from rats
-
Serum-free culture medium (e.g., EBM-2)
-
Collagen solution or Matrigel
-
48-well plates
-
Surgical instruments (scissors, forceps)
-
Inverted microscope with a camera
-
This compound
Procedure:
-
Aorta Preparation:
-
Harvest the thoracic aorta from a euthanized rat under sterile conditions.
-
Remove the periaortic fibro-adipose tissue and rinse the aorta in serum-free medium.
-
Cross-section the aorta into 1-2 mm thick rings.
-
-
Embedding Aortic Rings:
-
Coat the wells of a 48-well plate with a layer of collagen or Matrigel and allow it to polymerize.
-
Place one aortic ring in the center of each well.
-
Cover the ring with another layer of the collagen/Matrigel solution.
-
-
Treatment and Incubation:
-
After the top layer has polymerized, add culture medium containing different concentrations of CEP-11981 or vehicle to each well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
-
Quantification of Angiogenesis:
-
Monitor the outgrowth of microvessels from the aortic rings daily using an inverted microscope.
-
After a set period (e.g., 7-9 days), capture images of the microvessel networks.
-
Quantify the extent of angiogenesis by measuring the number and length of the sprouts.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways inhibited by this compound.
Caption: Inhibition of the VEGFR-2 signaling pathway by CEP-11981.
Caption: Inhibition of the Tie-2 signaling pathway by CEP-11981.
Experimental Workflow
Caption: Experimental workflow for a subcutaneous xenograft study.
References
- 1. Angiopoietin-Tie Signaling Pathway in Endothelial Cells: A Computational Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
CEP-11981 tosylate solubility issues in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues with CEP-11981 tosylate in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its molecular targets?
A1: this compound is an orally active, multi-targeted tyrosine kinase inhibitor. It primarily inhibits Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3), Tie2 receptor tyrosine kinase (TIE2), and Fibroblast Growth Factor Receptor 1 (FGFR1).[1][2] These receptors are crucial components of signaling pathways that regulate angiogenesis (the formation of new blood vessels), which is a vital process in tumor growth and proliferation.
Q2: Why am I experiencing solubility issues with this compound in my cell culture experiments?
A2: Like many small molecule kinase inhibitors, CEP-11981 is a hydrophobic compound. This inherent low aqueous solubility can lead to precipitation when it is introduced into the aqueous environment of cell culture media, especially at higher concentrations. The transition from a high-concentration organic solvent stock (like DMSO) to the aqueous media can cause the compound to "crash out" of solution, leading to inaccurate dosing and unreliable experimental results.
Q3: What are the initial signs of this compound precipitation in my cell culture?
A3: Initial signs of precipitation include the appearance of a fine, crystalline solid, cloudiness, or a film on the surface of the culture medium immediately after adding the compound. Over time, you might observe sediment at the bottom of your culture vessel. This can be confirmed by microscopic examination of the medium.
Q4: What is a recommended starting concentration for in vitro studies?
A4: A common effective concentration for CEP-11981 in cell culture is around 1µM.[1] However, the optimal concentration will be cell-line dependent. It is always recommended to perform a dose-response curve to determine the ideal working concentration for your specific experimental setup.
Troubleshooting Guide: Solubility Issues
Issue: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
If you observe immediate precipitation when adding your this compound stock solution to your cell culture medium, consult the following troubleshooting workflow.
Quantitative Data Summary
The following table summarizes the inhibitory activity of CEP-11981 against its primary targets. This data is crucial for determining appropriate experimental concentrations.
| Target | IC₅₀ (nM) |
| VEGFR1 | 3 |
| VEGFR2 | 4 |
| Tie-2 | 22 |
| FGFR1 | 13 |
| c-SRC | 37 |
| Aurora A | 42 |
| Data sourced from a phase I clinical trial publication.[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
-
Warm the Vial : Before opening, allow the vial of this compound powder to equilibrate to room temperature.
-
Solvent Addition : Add the appropriate volume of 100% dimethyl sulfoxide (B87167) (DMSO) to the vial to achieve a final concentration of 10 mM.
-
Dissolution : Vortex the vial vigorously for several minutes to ensure the compound is completely dissolved. If necessary, brief sonication in a water bath can aid dissolution.
-
Visual Inspection : Visually inspect the solution to confirm that no particulate matter is present. The solution should be clear.
-
Aliquoting and Storage : Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage to minimize freeze-thaw cycles.[1]
Protocol 2: Preparation of Working Concentrations in Cell Culture Media
-
Thaw Stock Solution : Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm Media : Pre-warm the required volume of your complete cell culture medium (containing serum, if applicable) to 37°C.
-
Intermediate Dilution (Recommended) : To minimize precipitation, it is advisable to perform an intermediate dilution. For example, dilute the 10 mM stock solution to 1 mM in pre-warmed media or sterile PBS.
-
Final Dilution : Add the stock or intermediate solution to the pre-warmed cell culture medium dropwise while gently swirling or vortexing the medium. This gradual introduction helps to maintain solubility.
-
Final DMSO Concentration : Ensure the final concentration of DMSO in your cell culture medium is non-toxic to your cells, typically below 0.5%.
-
Immediate Use : Use the freshly prepared working solution to treat your cells immediately to avoid potential stability issues in the aqueous medium.
Signaling Pathway
This compound exerts its anti-angiogenic effects by inhibiting key receptor tyrosine kinases involved in endothelial cell proliferation, migration, and survival. The diagram below illustrates the signaling pathways targeted by CEP-11981.
References
Technical Support Center: CEP-11981 Tosylate In Vitro Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CEP-11981 tosylate in in vitro experiments. The information provided is intended to help users anticipate and address potential issues related to the compound's off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: CEP-11981 is a multi-targeted tyrosine kinase inhibitor. Its primary intended targets are key receptors involved in angiogenesis: Vascular Endothelial Growth Factor Receptors (VEGFRs) and the Tyrosine kinase with Immunoglobulin-like and EGF-like domains 2 (TIE-2) receptor.[1] It displays potent inhibitory activity against VEGFR-1, VEGFR-2, and TIE-2.[2]
Q2: What are the known off-target effects of this compound in vitro?
A2: In addition to its primary targets, CEP-11981 has been shown to inhibit other kinases, some with potencies in the nanomolar range. Notably, it is a potent inhibitor of the lipid kinase PIKfyve.[2] It also shows activity against Fibroblast Growth Factor Receptor-1 (FGFR-1), proto-oncogene c-SRC, and Aurora A.[2] The inhibition of these off-target kinases may lead to unexpected phenotypic effects in your cellular assays.
Q3: My cells are showing unexpected vacuolization after treatment with CEP-11981. What could be the cause?
A3: The observed vacuolization is a known cellular phenotype associated with the inhibition of PIKfyve.[3] PIKfyve is a lipid kinase crucial for the regulation of endosomal trafficking and lysosomal function.[4][5][6] Its inhibition leads to the accumulation of enlarged endosomes and vacuoles.[7] If you observe this phenotype, it is highly likely due to the off-target activity of CEP-11981 on PIKfyve.
Q4: I am not seeing the expected anti-angiogenic effects in my endothelial cell assays. What could be the issue?
A4: There are several potential reasons for this:
-
Cell Type and Context: The response to VEGFR and TIE-2 inhibition can be highly cell-type and context-dependent. Ensure your chosen endothelial cell line (e.g., HUVEC, 3B-11) is responsive to VEGF and Angiopoietin-1 signaling.
-
Compound Concentration: Verify the concentration of CEP-11981 used. While it is potent, using a concentration that is too low may not be sufficient to inhibit the target kinases effectively. Conversely, very high concentrations may induce off-target effects that could confound the results.
-
Assay Conditions: Ensure your assay conditions are optimal. For example, in proliferation assays, cells should be properly serum-starved before stimulation with growth factors. In migration and tube formation assays, the quality of the extracellular matrix is critical.
-
Off-Target Effects: At higher concentrations, inhibition of off-target kinases could lead to cellular responses that mask the intended anti-angiogenic effects. Consider performing a dose-response experiment to identify a concentration that is selective for VEGFR/TIE-2 inhibition with minimal off-target effects.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cell death or reduced proliferation in non-endothelial cells. | Off-target inhibition of kinases essential for the survival or proliferation of your specific cell type (e.g., c-SRC, Aurora A). | Perform a dose-response curve to determine the IC50 of CEP-11981 in your cell line. If possible, compare the observed phenotype with that of more selective inhibitors for the suspected off-target kinase. |
| Altered cell morphology, including the appearance of large cytoplasmic vacuoles. | Potent off-target inhibition of the lipid kinase PIKfyve.[3] | This is a known off-target effect. Acknowledge this in your experimental interpretation. You can use a more selective PIKfyve inhibitor as a positive control for this phenotype. Consider lowering the concentration of CEP-11981 to a range where PIKfyve inhibition is minimized while still achieving VEGFR/TIE-2 inhibition. |
| Inconsistent results in angiogenesis assays (proliferation, migration, tube formation). | Suboptimal assay conditions or variability in cell responsiveness. | Standardize your cell culture and assay protocols. Ensure consistent cell passage numbers, serum starvation times, and growth factor concentrations. Validate the responsiveness of your endothelial cells to VEGF and Ang-1. |
| Discrepancy between enzymatic and cellular assay results. | Poor cell permeability of the compound or active efflux from the cells. | While CEP-11981 is reported to be cell-permeable, this can vary between cell lines.[2] Consider using a cell-based assay that directly measures the phosphorylation of VEGFR-2 or TIE-2 to confirm target engagement within the cell. |
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Reference |
| VEGFR-1 | 3 | [2] |
| VEGFR-2 | 4 | [2] |
| TIE-2 | 22 | [2] |
| FGFR-1 | 13 | [2] |
| c-SRC | 37 | [2] |
| Aurora A | 42 | [2] |
| PIKfyve | Potent Inhibition (IC50 not specified in the provided search results) | [2] |
Signaling Pathways and Experimental Workflows
To aid in understanding the molecular context of CEP-11981 activity, the following diagrams illustrate the intended and a key off-target signaling pathway.
Caption: Intended signaling pathways of CEP-11981.
Caption: Key off-target signaling pathway of CEP-11981.
Experimental Protocols
1. Endothelial Cell Proliferation Assay
-
Objective: To assess the effect of CEP-11981 on VEGF-induced endothelial cell proliferation.
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Growth Medium (EGM)
-
Fetal Bovine Serum (FBS)
-
Recombinant Human VEGF-A
-
This compound
-
Cell proliferation assay kit (e.g., MTS or WST-1)
-
96-well plates
-
-
Procedure:
-
Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in EGM with 10% FBS and allow to adhere overnight.
-
The next day, aspirate the medium and wash the cells with phosphate-buffered saline (PBS).
-
Starve the cells for 4-6 hours in EGM with 0.5% FBS.
-
Pre-treat the cells with various concentrations of CEP-11981 or vehicle control for 1 hour.
-
Stimulate the cells with 20 ng/mL VEGF-A (or an optimized concentration for your cell line) in the presence of CEP-11981 or vehicle. Include a negative control group with no VEGF-A stimulation.
-
Incubate for 48-72 hours.
-
Add the cell proliferation reagent according to the manufacturer's instructions and incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of proliferation relative to the VEGF-A stimulated control.
-
2. Endothelial Cell Migration Assay (Transwell/Boyden Chamber)
-
Objective: To evaluate the effect of CEP-11981 on VEGF-induced endothelial cell migration.
-
Materials:
-
HUVECs
-
EGM with 0.5% FBS (migration medium)
-
Recombinant Human VEGF-A
-
This compound
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Calcein AM or other fluorescent dye for cell labeling
-
-
Procedure:
-
Starve HUVECs in migration medium for 4-6 hours.
-
During starvation, add migration medium containing 20 ng/mL VEGF-A to the lower chamber of the 24-well plate.
-
Harvest the starved HUVECs and resuspend them in migration medium at a density of 1 x 10^6 cells/mL.
-
Add various concentrations of CEP-11981 or vehicle control to the cell suspension and incubate for 30 minutes at 37°C.
-
Seed 100 µL of the cell suspension (1 x 10^5 cells) into the upper chamber of the Transwell inserts.
-
Incubate for 4-6 hours at 37°C.
-
After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde and stain with a suitable dye (e.g., DAPI or crystal violet), or pre-label cells with Calcein AM for quantification with a fluorescence plate reader.
-
Count the number of migrated cells in several random fields under a microscope or quantify the fluorescence.
-
3. Endothelial Cell Tube Formation Assay
-
Objective: To assess the effect of CEP-11981 on the ability of endothelial cells to form capillary-like structures.
-
Materials:
-
HUVECs
-
EGM with 2% FBS
-
Recombinant Human VEGF-A
-
This compound
-
Matrigel or other basement membrane extract
-
48-well or 96-well plates
-
-
Procedure:
-
Thaw Matrigel on ice and coat the wells of a pre-chilled 48-well plate with 150 µL of Matrigel per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Harvest HUVECs and resuspend them in EGM with 2% FBS at a density of 2 x 10^5 cells/mL.
-
Add various concentrations of CEP-11981 or vehicle control to the cell suspension.
-
Seed 200 µL of the cell suspension (4 x 10^4 cells) onto the solidified Matrigel.
-
Incubate for 6-18 hours at 37°C.
-
Visualize the tube formation using a microscope and capture images.
-
Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software (e.g., ImageJ).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Phase II trial of multi‑kinase inhibitor ESK981 in patients with metastatic castration‑resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PIKfyve therapeutic opportunities - Echelon Biosciences [echelon-inc.com]
- 6. PIKfyve Regulation of Endosome-Linked Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: CEP-11981 Tosylate Preclinical Safety Evaluation
Disclaimer: Publicly available, detailed preclinical toxicity data for CEP-11981 tosylate in animal models is limited. This guide has been developed based on reported clinical trial data and the known toxicities associated with its molecular targets: Vascular Endothelial Growth Factor Receptors (VEGFRs), Tyrosine kinase with immunoglobulin-like and EGF-like domains 2 (TIE-2), and Aurora A kinase.
Frequently Asked Questions (FAQs)
Q1: What are the expected major toxicities of this compound in animal models based on its mechanism of action?
A1: CEP-11981 is a multi-targeted tyrosine kinase inhibitor. Based on its inhibition of VEGFR, TIE-2, and Aurora A kinase, the primary anticipated toxicities in animal models include:
-
Cardiovascular Effects: Hypertension is a common on-target effect of VEGFR inhibitors due to interference with nitric oxide signaling and increased vascular resistance.[1][2]
-
Renal Toxicity: Proteinuria and glomerular injury are expected due to the critical role of VEGF in maintaining the integrity of the glomerular filtration barrier.[1][3]
-
Hematologic Effects: Inhibition of Aurora A kinase can lead to bone marrow suppression, manifesting as neutropenia, due to its role in cell cycle regulation and mitosis.[4]
-
Gastrointestinal (GI) Toxicity: Diarrhea, decreased appetite, and vomiting are frequently observed with this class of inhibitors.[2]
Q2: We are observing significant hypertension in our rat study. Is this an expected finding?
A2: Yes, hypertension is a well-documented toxicity associated with VEGFR inhibition.[1][5] It is considered an on-target effect. Continuous blood pressure monitoring is recommended, especially during the initial dosing period.
Q3: Our animals are showing signs of weight loss and decreased food consumption. What could be the cause?
A3: Weight loss and decreased food consumption can be multifactorial. It is likely a combination of gastrointestinal distress (nausea, diarrhea) and general malaise, which are common side effects.[6] It is important to monitor food and water intake daily and provide supportive care if necessary.
Q4: We have noted a drop in neutrophil counts in our complete blood count (CBC) analysis. Is this related to this compound?
A4: Yes, neutropenia is an anticipated side effect, likely due to the inhibition of Aurora A kinase, which is essential for mitosis in rapidly dividing cells like hematopoietic progenitors.[4] This was also a dose-limiting toxicity observed in human clinical trials.[6]
Troubleshooting Guides
Issue 1: Managing Cardiovascular Toxicity (Hypertension)
-
Problem: A consistent and dose-dependent increase in systolic and diastolic blood pressure is observed in treated animals (e.g., rats or dogs).
-
Troubleshooting Steps:
-
Confirm Measurement Accuracy: Ensure that blood pressure measurement techniques (e.g., tail-cuff plethysmography or telemetry) are properly calibrated and that animals are acclimated to the procedure to minimize stress-induced hypertension.
-
Increase Monitoring Frequency: Implement more frequent blood pressure monitoring to establish the time of onset and peak effect relative to dosing.
-
Dose De-escalation: If blood pressure elevation reaches pre-defined humane endpoints, consider a dose reduction or a temporary cessation of dosing to assess reversibility.
-
Correlate with Histopathology: At the end of the study, ensure thorough histopathological examination of the heart and major blood vessels to look for any morphological changes, such as cardiac hypertrophy or vascular inflammation.
-
Issue 2: Investigating Renal Toxicity (Proteinuria)
-
Problem: Urinalysis shows a significant increase in protein levels in the urine of animals treated with this compound.
-
Troubleshooting Steps:
-
Quantify Proteinuria: Move from qualitative (dipstick) to quantitative (e.g., albumin-to-creatinine ratio) urine analysis for more accurate data.
-
Blood Chemistry Analysis: Concurrently analyze blood urea (B33335) nitrogen (BUN) and creatinine (B1669602) levels to assess overall kidney function.
-
Histopathological Examination: At necropsy, prioritize the examination of the kidneys. Look for characteristic signs of VEGFR inhibitor-induced renal damage, such as glomerular endotheliosis, thrombotic microangiopathy, or podocyte effacement.[1][3] Electron microscopy of the glomeruli can provide more detailed insights.
-
Dose-Response Relationship: Carefully evaluate if the severity of proteinuria correlates with the administered dose.
-
Quantitative Data Summary
The following table summarizes the key adverse events observed in a Phase I human clinical trial of CEP-11981, which are indicative of potential findings in preclinical animal models.[6]
| Adverse Event | Grade 3/4 Incidence (at highest doses) | Dose-Limiting Toxicity (DLT) | Likely Associated Target |
| Neutropenia | Observed in 3 patients | Yes (Grade 4) | Aurora A Kinase |
| T-wave Inversion / Fatigue | Observed in 1 patient | Yes (Grade 3) | VEGFR/Off-target |
| Fatigue | Most frequent any-grade event | No | Multiple/Off-target |
| Nausea | Frequent any-grade event | No | Multiple/Off-target |
| Diarrhea | Frequent any-grade event | No | Multiple/Off-target |
| Decreased Appetite | Frequent any-grade event | No | Multiple/Off-target |
Experimental Protocols
Protocol 1: Acute Toxicity Study in Rodents (e.g., Sprague-Dawley Rats)
-
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity after a single oral dose of this compound.
-
Animals: Young adult male and female Sprague-Dawley rats (8-10 weeks old).
-
Groups: A control group (vehicle only) and at least 3-4 dose groups with escalating doses of this compound.
-
Administration: A single dose administered via oral gavage.
-
Observations:
-
Mortality and clinical signs of toxicity are observed for 14 days.
-
Body weight is recorded before dosing and on days 1, 3, 7, and 14.
-
-
Endpoint: At day 14, all surviving animals are euthanized. A gross necropsy is performed on all animals.
Protocol 2: Repeated-Dose Toxicity Study (28-day) in Non-Rodents (e.g., Beagle Dogs)
-
Objective: To evaluate the toxicity of this compound following daily oral administration for 28 days and to assess the potential for cumulative toxicity and reversibility.
-
Animals: Male and female Beagle dogs.
-
Groups: A control group (vehicle only), a low-dose, a mid-dose, and a high-dose group. A recovery group may be included for the high-dose and control groups.
-
Administration: Once daily oral administration for 28 consecutive days.
-
In-life Monitoring:
-
Daily: Clinical observations, food consumption.
-
Weekly: Body weight, blood pressure measurements.
-
Pre-dose and at termination: Ophthalmoscopy, electrocardiography (ECG), complete blood counts (CBC), serum chemistry, and urinalysis.
-
-
Endpoint:
-
Main Study Animals: Euthanized on day 29.
-
Recovery Group Animals: Euthanized after a 14 or 28-day treatment-free period.
-
-
Post-mortem Analysis: Full necropsy, organ weight measurements, and comprehensive histopathological examination of all tissues.
Visualizations
References
- 1. Mechanisms of adverse effects of anti-VEGF therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding and managing toxicities of vascular endothelial growth factor (VEGF) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Inhibition of VEGF Signaling and Associated Nephrotoxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comprehensive analysis of VEGF/VEGFR inhibitor-induced immune-mediated hypertension: integrating pharmacovigilance, clinical data, and preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An open-label study to determine the maximum tolerated dose of the multitargeted tyrosine kinase inhibitor CEP-11981 in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
interpreting unexpected results with CEP-11981 tosylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals using CEP-11981 tosylate. The information is designed to help interpret unexpected results and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: CEP-11981 is an orally active, multi-targeted tyrosine kinase inhibitor. Its primary mechanism is the inhibition of several receptor tyrosine kinases involved in angiogenesis and tumor progression.[1][2] It potently inhibits Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2), Tie-2, and Fibroblast Growth Factor Receptor-1 (FGFR-1).[1] Additionally, it shows inhibitory activity against c-SRC and Aurora A kinases.[1] The simultaneous inhibition of the VEGFR and Tie-2 pathways is thought to be a key factor in its anti-angiogenic and anti-tumor effects.[1]
Q2: What are the expected effects of this compound in in vitro cell-based assays?
A2: In susceptible cell lines, CEP-11981 is expected to inhibit proliferation and survival of cells that are dependent on the signaling pathways of its target kinases. For example, in endothelial cells, it should inhibit migration and proliferation. In tumor cell lines with overexpression or activation of VEGFR, Tie-2, or FGFR-1, a reduction in cell viability and induction of apoptosis is anticipated.
Q3: What are the known off-target effects or toxicities observed in clinical trials?
A3: Phase I clinical trials reported several adverse events. The most common were fatigue, nausea, diarrhea, decreased appetite, and abdominal pain.[1][3] Dose-limiting toxicities included grade 4 neutropenia and grade 3 T-wave inversion with chest heaviness, suggesting potential for myelosuppression and cardiovascular effects at higher doses.[1][3] These clinical findings may provide insights into unexpected phenotypes observed in preclinical models.
Troubleshooting Guides
Section 1: In Vitro Cell-Based Assays
Problem 1: Lower than expected potency (High IC50 value) in a cell viability assay.
| Possible Cause | Troubleshooting Steps |
| Compound Instability or Precipitation | Prepare fresh dilutions of CEP-11981 from a frozen stock for each experiment. Avoid storing diluted compound in culture medium for extended periods. Visually inspect the media for any signs of precipitation after adding the compound. |
| Incorrect Cell Seeding Density | Ensure a homogenous cell suspension before seeding. Use a consistent and accurate method for cell counting to avoid variability in cell numbers at the start of the experiment. |
| Insensitive Viability Assay | The chosen assay (e.g., MTT, MTS) may not be sensitive enough for your cell line or the expected mechanism of cell death. Consider using a more sensitive assay, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®), or a real-time live-cell imaging system. |
| Cell Line Resistance | The cell line may not be dependent on the signaling pathways targeted by CEP-11981. Verify the expression and activation of target kinases (VEGFR, Tie-2, FGFR-1) in your cell line using techniques like Western blotting or qPCR. |
| Drug Efflux | Cancer cells can develop resistance by actively pumping drugs out of the cell. Consider co-treatment with an inhibitor of drug efflux pumps to see if potency is restored. |
Problem 2: Unexpected increase in phosphorylation of a downstream signaling molecule.
This phenomenon, known as paradoxical pathway activation, can occur with some kinase inhibitors.
| Possible Cause | Troubleshooting Steps |
| Feedback Loop Activation | Inhibition of a target kinase can sometimes lead to the compensatory activation of a feedback loop, resulting in the phosphorylation of other kinases or downstream effectors. Perform a time-course experiment to observe the dynamics of pathway activation. Also, consider using a broader kinase inhibitor panel to identify which alternative pathways might be activated. |
| Off-Target Effects | At higher concentrations, CEP-11981 may inhibit other kinases, leading to unexpected signaling outcomes. Perform a dose-response experiment and analyze the phosphorylation of a panel of key signaling molecules to identify potential off-target activities. |
| Dimerization and Transactivation | Some kinase inhibitors can promote the dimerization of receptor tyrosine kinases, leading to their transactivation. This is a known mechanism of resistance for some TKIs. |
Section 2: In Vivo Animal Models
Problem: Higher than expected toxicity or unexpected adverse effects in animal models.
| Possible Cause | Troubleshooting Steps |
| Off-Target Toxicities | The observed toxicities may mirror those seen in human clinical trials, such as myelosuppression (leading to neutropenia) or cardiovascular effects.[1][3] Conduct complete blood counts (CBCs) to monitor for hematological toxicities. For cardiovascular effects, consider electrocardiogram (ECG) monitoring in your studies. |
| Formulation and Bioavailability Issues | Poor formulation can lead to inconsistent drug exposure and unexpected toxicity. Ensure the vehicle is well-tolerated and that the compound is fully solubilized. Conduct pharmacokinetic studies to correlate drug exposure with observed toxicities. |
| Species-Specific Metabolism | The metabolism of CEP-11981 may differ between species, leading to the formation of toxic metabolites. If unexpected toxicities are observed, consider performing basic metabolite identification studies. |
Data Presentation
Table 1: Kinase Inhibition Profile of CEP-11981
| Kinase Target | IC50 (nM) |
| VEGFR-1 | 3 |
| VEGFR-2 | 4 |
| Tie-2 | 22 |
| FGFR-1 | 13 |
| c-SRC | 37 |
| Aurora A | 42 |
| Data sourced from preclinical studies.[1] |
Table 2: Common Adverse Events (Any Grade) in Phase I Clinical Trial
| Adverse Event | Frequency |
| Fatigue | 51% |
| Nausea | 47% |
| Diarrhea | 33% |
| Decreased Appetite | 33% |
| Abdominal Pain | 30% |
| Back Pain | 28% |
| Vomiting | 28% |
| Constipation | 28% |
| Headache | 28% |
| Dizziness | 28% |
| Dyspnea | 23% |
| Data from a Phase I study in patients with advanced solid tumors.[1][3] |
Experimental Protocols
General Protocol for Cell Viability (MTS) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
CEP-11981 Specific Consideration: Due to its multi-targeted nature, the optimal incubation time may vary between cell lines depending on their specific dependencies on the targeted pathways.
General Protocol for Western Blotting
-
Cell Lysis: After treating cells with CEP-11981 for the desired time, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., phospho-VEGFR2, total VEGFR2, phospho-Akt, total Akt, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
CEP-11981 Specific Consideration: When probing for phosphorylated proteins, it is crucial to use phosphatase inhibitors in the lysis buffer to preserve the phosphorylation state.
Visualizations
Caption: Signaling pathways inhibited by CEP-11981.
Caption: General experimental workflow for in vitro testing.
Caption: Decision tree for troubleshooting low potency.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Adverse Toxic Effects of Tyrosine Kinase Inhibitors on Non-Target Zebrafish Liver (ZFL) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An open-label study to determine the maximum tolerated dose of the multitargeted tyrosine kinase inhibitor CEP-11981 in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: CEP-11981 Tosylate In Vitro Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing CEP-11981 tosylate in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
CEP-11981 is an orally bioavailable, multi-targeted tyrosine kinase inhibitor. Its primary targets are Vascular Endothelial Growth Factor Receptors (VEGFRs) and the Tyrosine kinase with immunoglobulin-like and EGF-like domains 2 (TIE2) receptor.[1][2] By selectively binding to and inhibiting these receptors, CEP-11981 disrupts downstream signaling pathways crucial for endothelial cell migration, proliferation, and survival. This ultimately leads to an anti-angiogenic effect, inhibiting the formation of new blood vessels, which is critical for tumor growth.[1][2] Additionally, CEP-11981 has been shown to inhibit other kinases, including Fibroblast Growth Factor Receptor 1 (FGFR-1), proto-oncogene c-SRC, and Aurora A.[3]
Q2: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound powder should be kept at -20°C. For short-term storage, it can be stored at 4°C. Stock solutions are best prepared in DMSO and should be stored at -80°C for up to six months or -20°C for one month. To maintain the stability of the compound, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q3: What is a typical starting concentration and treatment duration for in vitro experiments?
The optimal concentration and duration of this compound treatment are highly dependent on the cell line and the specific assay being performed. Based on available data, a starting point for concentration could be in the low nanomolar to low micromolar range. For example, the half-maximal inhibitory concentration (IC50) for various kinases is in the low nanomolar range.[3] In a study on the RT4 human urothelial carcinoma cell line, a concentration of 1µM for 72 hours significantly inhibited cell growth. As a general approach, it is recommended to perform a dose-response experiment (e.g., from 1 nM to 10 µM) and a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal conditions for your specific cell line and experimental endpoint.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Compound Precipitation in Media | The aqueous solubility of this compound is low. The compound may be "crashing out" when the DMSO stock solution is diluted into aqueous cell culture media. | - Ensure the final DMSO concentration in the media does not exceed a level that affects cell viability (typically ≤ 0.5%). Perform a vehicle control to assess the effect of DMSO on your cells.- Prepare fresh dilutions from the stock solution for each experiment.- After diluting the stock solution into the media, vortex or mix thoroughly immediately before adding to the cells. |
| High Variability Between Replicates | Inconsistent cell seeding density, uneven compound distribution, or edge effects in multi-well plates. | - Ensure a single-cell suspension before seeding and use a multichannel pipette for even distribution.- To avoid edge effects, do not use the outer wells of the plate for experimental conditions; instead, fill them with sterile PBS or media.- Mix the treatment media gently by swirling the plate after adding the compound. |
| No Observable Effect at Expected Concentrations | The chosen cell line may be resistant to VEGFR/TIE2 inhibition. The treatment duration may be too short. The compound may have degraded. | - Verify the expression of VEGFR and TIE2 in your cell line via Western blot or qPCR.- Perform a time-course experiment to determine if a longer incubation period is required.- Confirm the viability of your compound by testing it on a sensitive positive control cell line. Ensure proper storage and handling of the compound. |
| Unexpected Cytotoxicity in Control Cells | The DMSO concentration may be too high. The cells may be unhealthy or stressed. | - Lower the final DMSO concentration in the media. A DMSO toxicity curve for your specific cell line is recommended.- Ensure cells are in the logarithmic growth phase and have good morphology before starting the experiment. |
Quantitative Data Summary
Table 1: IC50 Values of CEP-11981 Against Various Kinases
| Target Kinase | IC50 (nM) |
| VEGFR-1 | 3 |
| VEGFR-2 | 4 |
| TIE-2 | 22 |
| FGFR-1 | 13 |
| c-SRC | 37 |
| Aurora A | 42 |
| (Data sourced from a preclinical study)[3] |
Experimental Protocols
1. General Cell Viability Assay (MTT Assay)
This protocol provides a general framework for assessing the effect of this compound on cell viability. Optimization for specific cell lines is recommended.
-
Materials:
-
This compound
-
DMSO
-
Appropriate cell line and culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
2. Western Blot Analysis of Downstream Signaling
This protocol can be used to assess the effect of this compound on the phosphorylation of key downstream signaling proteins like AKT and ERK.
-
Materials:
-
This compound
-
Appropriate cell line and culture medium
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-VEGFR2, anti-total-VEGFR2, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound for the determined optimal duration.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Analyze the band intensities to determine the effect of this compound on protein phosphorylation.
-
Visualizations
Caption: CEP-11981 inhibits VEGFR and TIE2 signaling pathways.
Caption: Workflow for optimizing CEP-11981 treatment in vitro.
References
- 1. Endoglin deficiency impairs VEGFR2 but not FGFR1 or TIE2 activation and alters VEGF-mediated cellular responses in human primary endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. The Complex Role of Angiopoietin-2 in the Angiopoietin–Tie Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting CEP-11981 tosylate angiogenesis assay variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using CEP-11981 tosylate in angiogenesis assays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during in vitro angiogenesis experiments with this compound.
Q1: We are observing significant well-to-well variability in our tube formation assay when using this compound. What are the potential causes and solutions?
A1: High variability is a common challenge in tube formation assays. When using a multi-targeted tyrosine kinase inhibitor like this compound, it's crucial to control several factors meticulously:
-
Cell Health and Passage Number: Use endothelial cells (e.g., HUVECs) at a low passage number (<6).[1] Older cells may have reduced proliferative capacity and altered gene expression, leading to inconsistent tube formation.[1] Ensure cells are healthy and not overly confluent before seeding.
-
Cell Seeding Density: The number of cells seeded is critical.[1] Too few cells will result in a sparse network, while too many can lead to cell clumping and monolayer formation instead of distinct tubes.[1] It is essential to perform a cell density optimization experiment to determine the ideal number of cells for your specific cell type and experimental conditions.[1]
-
Matrigel/Extracellular Matrix (ECM) Quality and Handling:
-
Ensure the ECM is thawed slowly on ice to prevent premature polymerization.[2]
-
Pipette the ECM into pre-chilled plates to ensure an even layer.[2] Uneven surfaces can lead to inconsistent cell distribution and tube formation.
-
The concentration and source of the ECM can greatly influence results; consistency between experiments is key.[2] Using a growth factor-reduced ECM can be beneficial for studying the effects of inhibitors by lowering background tube formation.[3]
-
-
Inconsistent Treatment Preparation: this compound should be dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium. Ensure thorough mixing at each dilution step to maintain consistent concentrations across all treatment wells.
Q2: We are not seeing a clear dose-dependent inhibition of angiogenesis with this compound. What could be the reason?
A2: A lack of a clear dose-response curve can stem from several experimental factors:
-
Inappropriate Concentration Range: The selected concentrations of this compound may be too high (leading to cytotoxicity) or too low (resulting in no observable effect). Refer to the known IC50 values for CEP-11981's various targets to guide your concentration selection (see Data Presentation section).
-
Off-Target Effects at High Concentrations: As a multi-targeted inhibitor, high concentrations of this compound might induce off-target effects or cellular toxicity, which can confound the specific anti-angiogenic results.[4][5] This can manifest as cell death rather than an inhibition of tube formation. Consider performing a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your angiogenesis assay to distinguish between anti-angiogenic and cytotoxic effects.
-
Assay Incubation Time: The optimal time for observing tube formation can vary. It's advisable to perform a time-course experiment to identify the point of maximal tube formation in your control wells. Capturing images at multiple time points can provide a more dynamic view of the treatment effect.
Q3: In our aortic ring assay, the control rings are showing poor sprouting, making it difficult to assess the inhibitory effect of this compound. How can we improve this?
A3: The aortic ring assay is a complex ex vivo model with inherent variability.[6][7] Poor sprouting in controls can be due to:
-
Aortic Ring Preparation:
-
Embedding of the Aortic Ring: The ring must be properly embedded within the ECM (e.g., collagen or Matrigel). A protocol involving embedding the rings between two layers of collagen has been shown to yield robust sprouting.[6][7]
-
Culture Conditions: The use of a vascular endothelial cell growth medium can enhance sprouting.[6][7] Ensure the medium is changed regularly as per your established protocol.
Q4: How do we know if the observed effects are due to the inhibition of VEGFR, Tie-2, or other targets of this compound?
A4: Differentiating the specific pathway being inhibited can be challenging with a multi-targeted inhibitor. To investigate this, you could consider the following approaches:
-
Use of More Selective Inhibitors: Compare the results obtained with this compound to those from more selective inhibitors of VEGFR-2 or Tie-2.
-
Molecular Analysis: Perform Western blotting on cell lysates from your assays to examine the phosphorylation status of downstream signaling molecules of the VEGFR and Tie-2 pathways, such as Akt and ERK.[8] A reduction in the phosphorylation of these proteins would provide evidence of target engagement.
Data Presentation
The following tables summarize the known inhibitory concentrations of CEP-11981 against key angiogenic targets. This data can help in designing appropriate dose-response experiments.
Table 1: In Vitro Inhibitory Activity of CEP-11981
| Target Kinase | IC50 (nM) |
| VEGFR-1/Flt-1 | 3 |
| VEGFR-2/KDR | 4 |
| Tie-2 | 22 |
| FGF-R1 | 13 |
| c-SRC | 37 |
| Aurora A | 42 |
Data sourced from a preclinical study of CEP-11981.[4]
Experimental Protocols
Below are detailed methodologies for two key angiogenesis assays. These should be adapted and optimized for your specific laboratory conditions and cell types.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Basement membrane extract (e.g., Matrigel), growth factor-reduced is recommended
-
96-well tissue culture plates
-
Endothelial cell basal medium (EBM) with low serum (e.g., 1% FBS)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Inverted microscope with a camera
Procedure:
-
Thaw the basement membrane extract on ice overnight at 4°C.
-
Pre-chill a 96-well plate on ice.
-
Using pre-chilled pipette tips, add 50 µL of the thawed basement membrane extract to each well, ensuring the entire surface is covered.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Harvest endothelial cells and resuspend them in EBM with low serum to the pre-determined optimal cell concentration.
-
Prepare serial dilutions of this compound in the same medium. Also, prepare a vehicle control.
-
Add the cell suspension containing the different concentrations of this compound or vehicle control to the solidified matrix in the 96-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-16 hours.
-
Monitor tube formation at regular intervals using an inverted microscope.
-
Capture images of the tube network for quantification.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Aortic Ring Assay
This ex vivo assay models several stages of angiogenesis, including sprouting and migration.
Materials:
-
Thoracic aorta from a rat or mouse
-
Type I collagen or other suitable ECM
-
48-well tissue culture plates
-
Endothelial cell growth medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
Dissection tools (forceps, scalpels)
-
Stereoscopic microscope
Procedure:
-
Euthanize the animal according to approved institutional protocols.
-
Dissect the thoracic aorta and place it in a sterile, cold buffer (e.g., Hank's Balanced Salt Solution).
-
Under a stereoscopic microscope, carefully remove the surrounding fibro-adipose tissue.
-
Cut the aorta into 1 mm-thick rings.
-
Prepare the collagen gel according to the manufacturer's instructions.
-
Add a base layer of collagen to each well of a 48-well plate and allow it to polymerize at 37°C.
-
Place one aortic ring into the center of each well on top of the base layer.
-
Cover the ring with another layer of collagen and allow it to polymerize.
-
Add endothelial cell growth medium containing the desired concentration of this compound or vehicle control to each well.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Replace the medium every 2-3 days with fresh medium containing the treatments.
-
Monitor the outgrowth of microvessels from the aortic rings daily using a light microscope.
-
After a set period (e.g., 7-14 days), capture images and quantify the extent of sprouting (e.g., by measuring the length and number of sprouts).
Visualizations
Signaling Pathway of Key this compound Targets
Caption: this compound inhibits key receptor tyrosine kinases in angiogenesis.
Experimental Workflow for a Tube Formation Assay
Caption: Workflow for assessing this compound in a tube formation assay.
Troubleshooting Logic for Assay Variability
Caption: A decision tree for troubleshooting variability in angiogenesis assays.
References
- 1. Identification of Angiogenesis Inhibitors Using a Co-culture Cell Model in a High-Content and High-Throughput Screening Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. news-medical.net [news-medical.net]
- 4. An open-label study to determine the maximum tolerated dose of the multitargeted tyrosine kinase inhibitor CEP-11981 in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An open-label study to determine the maximum tolerated dose of the multitargeted tyrosine kinase inhibitor CEP-11981 in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | PI3K/AKT/mTOR Pathway in Angiogenesis [frontiersin.org]
dealing with CEP-11981 tosylate precipitation in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in handling CEP-11981 tosylate and preventing its precipitation during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
CEP-11981 is an orally bioavailable, multi-targeted tyrosine kinase inhibitor. It primarily targets Vascular Endothelial Growth Factor Receptors (VEGFR), TIE2 (the angiopoietin receptor), and Fibroblast Growth Factor Receptor 1 (FGFR1).[1][2][3] By inhibiting these pathways, CEP-11981 can block tumor angiogenesis (the formation of new blood vessels), which is crucial for tumor growth and survival.[4][5][6]
Q2: My this compound is precipitating out of solution after I dilute my DMSO stock into an aqueous buffer or cell culture media. Why is this happening?
This is a common issue for many kinase inhibitors, which are often hydrophobic. While this compound may dissolve well in a potent organic solvent like dimethyl sulfoxide (B87167) (DMSO), its solubility can be significantly lower in aqueous solutions. When the DMSO stock is diluted into an aqueous medium, the drastic change in solvent polarity can cause the compound to exceed its solubility limit and precipitate.
Q3: What is the recommended way to store this compound stock solutions?
To minimize degradation and prevent solvent evaporation, it is recommended to store stock solutions in small, single-use aliquots. For long-term storage (months to years), -20°C or -80°C is advisable.[7] Avoid repeated freeze-thaw cycles, as this can lead to compound degradation and precipitation.
Q4: Can I heat or sonicate my solution to redissolve precipitated this compound?
Gentle warming (e.g., to 37°C) and brief sonication can be effective methods to help dissolve or redissolve the compound.[1] However, it is crucial to be cautious with heating, as excessive or prolonged heat can degrade the compound. Always check for compound stability at elevated temperatures if possible.
Troubleshooting Guide: Dealing with Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your experiments.
Problem: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer.
| Possible Cause | Solution |
| Kinetic solubility exceeded | The final concentration of the inhibitor is too high for the aqueous buffer. |
| - Lower the final concentration: Perform a serial dilution to find the highest workable concentration that remains in solution. | |
| - Optimize DMSO concentration: Keep the final DMSO concentration in your assay as low as possible (ideally below 0.5%), but recognize that for some compounds, a slightly higher percentage might be necessary to maintain solubility. | |
| - Use a pre-warmed buffer: Gently warming the aqueous buffer to 37°C before adding the inhibitor stock can sometimes improve solubility. | |
| - Vortex immediately: Ensure rapid and uniform mixing by vortexing the solution immediately after adding the stock. |
Problem: Solution becomes cloudy over time during the experiment.
| Possible Cause | Solution |
| Compound slowly precipitating | The compound's solubility is borderline at the experimental concentration and conditions. |
| - Maintain constant temperature: Fluctuations in temperature can affect solubility. Ensure your experiment is conducted at a stable temperature. | |
| - Incorporate solubility enhancers: For in vitro assays, consider adding a low concentration of a surfactant or co-solvent to your buffer. |
Quantitative Data Summary
| Solvent/Excipient | Type | Concentration Range (General Guidance) | Notes |
| DMSO (Dimethyl sulfoxide) | Organic Solvent | Stock solutions (e.g., 10-50 mM) | Recommended for initial solubilization. |
| PEG300/PEG400 | Co-solvent | 10-40% | Can improve solubility in aqueous solutions for in vivo studies. |
| Tween-80 (Polysorbate 80) | Surfactant | 1-10% | Helps to create a stable formulation and prevent precipitation. |
| Saline | Aqueous Vehicle | q.s. to final volume | Used as the final diluent for in vivo administration. |
| Ethanol | Organic Solvent | Stock solutions | An alternative to DMSO for some kinase inhibitors. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Calculate the required mass: Based on the molecular weight of this compound (649.76 g/mol ), calculate the mass needed for your desired volume and concentration.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the powder.
-
Solubilization: Vortex the solution thoroughly. If necessary, gently warm the vial in a 37°C water bath for 5-10 minutes to aid dissolution. Visually inspect to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light.
Protocol for Diluting into Aqueous Media for In Vitro Assays
-
Prepare the aqueous buffer: Ensure your buffer (e.g., PBS, cell culture medium) is at the desired pH and temperature. Gentle warming to 37°C can be beneficial.
-
Perform serial dilutions (if necessary): If the final desired concentration is low, it is good practice to first make an intermediate dilution of the DMSO stock in DMSO.
-
Final dilution: Add the small volume of the DMSO stock (or intermediate dilution) to the pre-warmed aqueous buffer while vortexing to ensure rapid mixing.
-
Visual inspection: After dilution, visually inspect the solution for any signs of precipitation or cloudiness. If observed, refer to the troubleshooting guide.
Visualizations
Signaling Pathways
Experimental Workflow
Logical Relationships
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Angiopoietin-Tie Signaling Pathway in Endothelial Cells: A Computational Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. researchgate.net [researchgate.net]
- 5. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Preclinical Comparison of CEP-11981 Tosylate and Sunitinib in Renal Cancer Models: A Review of Available Data
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the preclinical data for CEP-11981 tosylate and the established renal cell carcinoma (RCC) therapeutic, sunitinib (B231). While direct comparative studies are not available in the public domain, this document synthesizes the known mechanisms of action, preclinical findings, and relevant experimental methodologies for each compound to offer a parallel assessment.
A thorough review of published literature reveals a significant gap in direct, head-to-head preclinical comparisons of this compound and sunitinib in renal cancer models. The development of CEP-11981 was discontinued (B1498344) by its sponsor, limiting the extent of available data.[1][2] This guide therefore presents the individual preclinical profiles of each compound to facilitate an indirect comparison.
Mechanism of Action: Targeting Angiogenesis and Tumor Growth
Both this compound and sunitinib are multi-targeted tyrosine kinase inhibitors (TKIs) that impede tumor growth and angiogenesis by blocking key signaling pathways.
This compound is an orally bioavailable inhibitor targeting Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2), TIE2 (the receptor for angiopoietins), Fibroblast Growth Factor Receptor 1 (FGFR1), c-SRC, and Aurora A.[2][3] By inhibiting both the VEGFR and TIE2 pathways, CEP-11981 was designed to offer a more comprehensive blockade of angiogenesis.[2][4]
Sunitinib also inhibits multiple receptor tyrosine kinases, including all VEGFRs and Platelet-Derived Growth Factor Receptors (PDGFRs).[5][6] Additionally, it targets KIT, FLT3, CSF-1R, and RET.[5] The inhibition of VEGFR and PDGFR signaling disrupts tumor angiogenesis and direct tumor cell proliferation.
Below is a diagram illustrating the targeted signaling pathways for both compounds.
Preclinical Efficacy Data
Direct comparative efficacy data in renal cancer models is unavailable. The following tables summarize the available preclinical data for each compound individually.
This compound: In Vivo Data (Urothelial Carcinoma Model)
No preclinical data for this compound in renal cancer models has been identified in the reviewed literature. The only available in vivo data comes from a study using a murine xenograft model of human urothelial carcinoma (RT4 cells).
| Model System | Dosing Regimen | Key Findings |
| Murine xenograft (RT4 human urothelial carcinoma) | 2.5, 5, or 10 mg/kg, oral, daily | Dose-dependent tumor growth arrest. 5 mg/kg and 10 mg/kg showed similar regression.[7] |
Sunitinib: In Vivo Data (Renal Cell Carcinoma Models)
Sunitinib has been extensively evaluated in various preclinical models of renal cell carcinoma.
| Model System | Dosing Regimen | Key Findings |
| Patient-Derived Xenograft (PDX) of ccRCC | Not specified | Substantial inhibition of tumor growth.[8] |
| 786-O cell-derived xenograft | Not specified | Inhibition of tumor growth.[9] |
| PDX models of various RCC subtypes | Not specified | Heterogeneous responses, similar to clinical observations in patients.[10] |
Experimental Protocols
Detailed experimental protocols for this compound in RCC models are not available. However, standard methodologies for evaluating TKIs in preclinical RCC models, as used for sunitinib, are described below.
In Vivo Xenograft Studies
A common experimental workflow for evaluating the efficacy of a TKI in a preclinical renal cancer model is depicted below.
1. Cell Lines and Animal Models:
-
Cell Lines: Human RCC cell lines such as 786-O, A-498, or Caki-1 are commonly used.[11]
-
Animal Models: Immunocompromised mice (e.g., nude or SCID) are typically used for subcutaneous or orthotopic implantation of tumor cells or patient-derived tumor fragments (PDX models).[8][11][12]
2. Tumor Implantation:
-
For subcutaneous models, a suspension of RCC cells is injected into the flank of the mice.
-
For orthotopic models, tumor cells or tissue are implanted into the kidney.
-
For PDX models, fresh patient tumor tissue is implanted subcutaneously or orthotopically.[8][12]
3. Treatment:
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The investigational drug (e.g., sunitinib) is typically administered orally daily.
4. Efficacy Evaluation:
-
Tumor volume is measured regularly using calipers.
-
Mouse body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors are excised for further analysis.
5. Pharmacodynamic Analysis:
-
Immunohistochemistry: Tumor sections are stained for markers of angiogenesis (e.g., CD31), proliferation (e.g., Ki-67), and apoptosis (e.g., cleaved caspase-3).
-
Western Blotting: Tumor lysates are analyzed to assess the phosphorylation status of target receptors (e.g., VEGFR2) to confirm target engagement.
Conclusion
While both this compound and sunitinib are multi-targeted TKIs with anti-angiogenic and anti-tumor properties, a direct comparison of their efficacy in renal cancer models is not possible due to the lack of published data for CEP-11981 in this indication. Sunitinib is a well-established therapeutic for RCC with a large body of preclinical and clinical data supporting its use.[5][6][13] The development of CEP-11981 was halted, and as such, its potential in renal cancer remains unevaluated in a comparative setting.[1][2] This guide highlights the importance of comprehensive preclinical evaluation in relevant tumor models for the development of new cancer therapeutics.
References
- 1. An open-label study to determine the maximum tolerated dose of the multitargeted tyrosine kinase inhibitor CEP-11981 in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An open-label study to determine the maximum tolerated dose of the multitargeted tyrosine kinase inhibitor CEP-11981 in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Facebook [cancer.gov]
- 5. Sunitinib in the treatment of metastatic renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sunitinib for Metastatic Renal Cell Carcinoma: A Systematic Review and Meta-Analysis of Real-World and Clinical Trials Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Patient-derived xenograft models to optimize kidney cancer therapies - Patel - Translational Andrology and Urology [tau.amegroups.org]
- 9. Frontiers | Models of Renal Cell Carcinoma Used to Investigate Molecular Mechanisms and Develop New Therapeutics [frontiersin.org]
- 10. A Molecularly Characterized Preclinical Platform of Subcutaneous Renal Cell Carcinoma (RCC) Patient-Derived Xenograft Models to Evaluate Novel Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishing a Human Renal Cell Carcinoma Tumorgraft Platform for Preclinical Drug Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Establishing a human renal cell carcinoma tumorgraft platform for preclinical drug testing | Springer Nature Experiments [experiments.springernature.com]
- 13. cancernetwork.com [cancernetwork.com]
Axitinib vs. CEP-11981 Tosylate: A Comparative Guide to VEGFR Inhibition
In the landscape of cancer therapy, the inhibition of vascular endothelial growth factor receptors (VEGFRs) remains a cornerstone of anti-angiogenic strategies. Among the numerous small molecule inhibitors developed, axitinib (B1684631) and CEP-11981 tosylate have emerged as potent agents targeting this critical signaling pathway. This guide provides a detailed comparison of their performance in VEGFR inhibition studies, supported by experimental data, to assist researchers, scientists, and drug development professionals in their work.
Biochemical and Cellular Potency
Axitinib is a highly potent and selective second-generation inhibitor of VEGFR-1, -2, and -3.[1] It has demonstrated significant efficacy in both preclinical and clinical settings, particularly in renal cell carcinoma.[1][2] this compound is a multi-targeted tyrosine kinase inhibitor that, in addition to VEGFRs, also inhibits other kinases such as Tie-2, fibroblast growth factor receptor-1 (FGFR-1), c-SRC, and Aurora A.[3] This broader spectrum of activity may offer advantages in certain contexts but could also contribute to different off-target effects.
The following table summarizes the available quantitative data on the inhibitory activities of axitinib and this compound.
| Parameter | Axitinib | This compound | Reference |
| VEGFR-1 IC50 | 0.1 nM | 3 nM | [3][4][5] |
| VEGFR-2 IC50 | 0.2 nM | 4 nM | [3][4][5] |
| VEGFR-3 IC50 | 0.1-0.3 nM | - | [4][5] |
| Tie-2 IC50 | - | 22 nM | [3] |
| FGFR-1 IC50 | - | 13 nM | [3] |
| c-Kit IC50 | 1.7 nM | - | [5] |
| PDGFRβ IC50 | 1.6 nM | - | [5] |
| HUVEC Proliferation IC50 | ~0.3 µM (VEGF-stimulated) | EC50 = 4 nM (VEGF-A-induced) | [2] |
Preclinical Antitumor Activity
Both axitinib and this compound have demonstrated significant anti-tumor and anti-angiogenic effects in various preclinical models.
Axitinib: In xenograft models of human cancers, including breast, colon, lung, melanoma, and neuroblastoma, axitinib has shown dose-dependent tumor growth inhibition.[1][2] This anti-tumor activity is associated with the inhibition of VEGFR-2 phosphorylation, a reduction in microvessel density, and an increase in tumor cell apoptosis.[1][2] For instance, in a human neuroblastoma xenograft model, oral administration of axitinib resulted in a significant delay in tumor growth.[1]
This compound: Preclinical studies have shown that CEP-11981 exhibits dose-related anti-angiogenic and antitumor inhibition in various animal tumor models, including melanoma, glioblastoma, and colon carcinoma.[4] Its ability to inhibit both VEGFR and Tie-2 pathways may contribute to a more comprehensive blockade of angiogenesis.[3]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the VEGFR signaling pathway targeted by both inhibitors and a general workflow for evaluating their efficacy.
Caption: Simplified VEGFR signaling pathway and points of inhibition by axitinib and CEP-11981.
Caption: General experimental workflow for the preclinical evaluation of VEGFR inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are generalized protocols for key assays used in the evaluation of VEGFR inhibitors.
Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay determines the in vitro potency of compounds against VEGFR kinases.
-
Materials: Recombinant human VEGFR-1, -2, or -3 kinase domain, biotinylated substrate peptide, ATP, assay buffer, streptavidin-XL665, and europium cryptate-labeled anti-phosphotyrosine antibody.
-
Procedure:
-
Prepare a serial dilution of the test compound (axitinib or this compound) in DMSO.
-
In a 384-well plate, add the kinase, substrate peptide, and test compound in assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA, streptavidin-XL665, and the anti-phosphotyrosine antibody.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio and determine the IC50 values by fitting the data to a four-parameter logistic equation.
-
Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay
This assay assesses the effect of the inhibitors on endothelial cell growth.
-
Materials: HUVECs, endothelial cell growth medium (EGM), fetal bovine serum (FBS), VEGF, 96-well plates, and a cell viability reagent (e.g., MTT, CellTiter-Glo®).
-
Procedure:
-
Seed HUVECs in 96-well plates at a density of 2,000-5,000 cells per well in EGM with reduced serum.
-
Allow cells to attach overnight.
-
Replace the medium with a low-serum medium containing various concentrations of the test compound and a fixed concentration of VEGF (e.g., 10-50 ng/mL) to stimulate proliferation.
-
Incubate the plates for 48-72 hours.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence to determine the number of viable cells.
-
Calculate the percentage of inhibition relative to the VEGF-treated control and determine the IC50 or EC50 value.
-
Endothelial Cell Tube Formation Assay
This assay models the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
-
Materials: HUVECs, basement membrane extract (e.g., Matrigel®), 96-well plates, and EGM.
-
Procedure:
-
Thaw the basement membrane extract on ice and coat the wells of a 96-well plate.
-
Allow the matrix to solidify at 37°C for 30-60 minutes.
-
Harvest and resuspend HUVECs in a low-serum medium containing different concentrations of the test compound.
-
Seed the HUVECs onto the solidified matrix at a density of 10,000-20,000 cells per well.
-
Incubate the plate for 4-18 hours at 37°C.
-
Visualize and photograph the tube formation using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.
-
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of the inhibitors in a living organism.
-
Materials: Immunocompromised mice (e.g., nude or SCID mice), human tumor cell line (e.g., renal, colon, or lung carcinoma), cell culture medium, and the test compound formulated for oral administration.
-
Procedure:
-
Subcutaneously inject a suspension of tumor cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound (axitinib or this compound) or vehicle control orally, typically once or twice daily, for a specified period.
-
Measure tumor volume with calipers two to three times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for microvessel density).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Conclusion
Both axitinib and this compound are potent inhibitors of VEGFR signaling with demonstrated anti-angiogenic and anti-tumor properties. Axitinib exhibits high selectivity for VEGFRs, which may translate to a more favorable on-target toxicity profile. This compound's broader kinase inhibition profile, including Tie-2 and FGFR-1, could offer advantages in overcoming resistance mechanisms or in treating tumors driven by multiple signaling pathways. The choice between these inhibitors for research or therapeutic development will depend on the specific biological question, the tumor type under investigation, and the desired selectivity profile. The experimental protocols provided in this guide offer a framework for conducting robust preclinical evaluations of these and other VEGFR inhibitors.
References
- 1. Antiangiogenic agents: an update on small molecule VEGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic Inhibition of Endothelial Cell Proliferation, Tube Formation, and Sprouting by Cyclosporin A and Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparing protein VEGF inhibitors: In vitro biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Angiogenesis: A Comprehensive Review of VEGFR Inhibitors – Oriental Journal of Chemistry [orientjchem.org]
Validating CEP-11981 Tosylate Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CEP-11981 tosylate with alternative inhibitors, focusing on target engagement validation in a cellular context. We present supporting experimental data, detailed protocols for key assays, and visual diagrams of relevant signaling pathways and workflows to facilitate informed decisions in research and development.
This compound is an orally active, multi-targeted tyrosine kinase inhibitor with potential anti-angiogenic and anti-tumor effects. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs) and the Tyrosine-protein kinase receptor Tie-2, both crucial mediators of angiogenesis. Validating the direct interaction of CEP-11981 with its intended targets within a cellular environment is a critical step in its preclinical and clinical development.
Comparative Analysis of Inhibitor Potency
The following table summarizes the in vitro potency (IC50) of CEP-11981 and selected alternative inhibitors against key targets. These values, representing the concentration required for 50% inhibition of kinase activity, are essential for comparing the relative efficacy of these compounds.
| Inhibitor | Target | IC50 (nM) | Reference Compound (in the same study) | Source(s) |
| CEP-11981 | VEGFR2 | 4 | - | [1] |
| CEP-11981 | Tie-2 | 22 | - | [1] |
| Sorafenib | VEGFR2 | 90 | - | [2] |
| Sunitinib | VEGFR2 | 18.9 ± 2.7 | - | [2] |
| Axitinib | VEGFR2 | Targets VEGFR-2 | - | [2] |
| Lenvatinib | VEGFR2 | 0.74 (Ki) | - | [2] |
| Regorafenib | VEGFR2 | ~3 (HUVEC proliferation) | - | [2] |
| Cabozantinib | VEGFR2 | Targets VEGFR-2 | - | [2] |
| Tie2 Kinase Inhibitor | Tie-2 | 250 | - | [3][4] |
| Regorafenib | Tie-2 | Inhibits Tie-2 | - | [5] |
| Ripretinib | Tie-2 | Inhibits Tie-2 | - | [5] |
Validating Target Engagement: The Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm the direct binding of a compound to its target protein in a cellular environment.[6] The principle behind CETSA is that ligand binding increases the thermal stability of the target protein.[7] This change in stability can be detected by heating cell lysates or intact cells, followed by quantification of the soluble (non-denatured) target protein.[7] An increase in the amount of soluble protein at elevated temperatures in the presence of the compound indicates target engagement.
Experimental Protocol: Isothermal Dose-Response CETSA
This protocol is designed to assess the target engagement of this compound with VEGFR2 and Tie-2 in a cancer cell line.
1. Cell Culture and Treatment:
-
Culture a suitable human cancer cell line (e.g., HUVEC, HEK293) to 70-80% confluency.
-
Prepare a series of dilutions of this compound and alternative inhibitors in cell culture medium. A DMSO vehicle control is essential.
-
Replace the culture medium with the medium containing the different inhibitor concentrations or DMSO.
-
Incubate the cells for 1-3 hours at 37°C in a CO2 incubator.
2. Cell Harvesting and Heat Shock:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Scrape the cells into ice-cold PBS containing protease inhibitors.
-
Aliquot the cell suspension for each condition into PCR tubes.
-
Heat the aliquots at a predetermined optimal temperature (e.g., 52°C for VEGFR2, to be determined empirically for Tie-2) for 3 minutes in a thermal cycler. Include a non-heated control for each concentration.
3. Cell Lysis and Protein Quantification:
-
Immediately after the heat shock, place the tubes on ice.
-
Lyse the cells using three freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[8]
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the soluble fractions using a BCA assay and normalize all samples.
4. Western Blot Analysis:
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against VEGFR2 or Tie-2, and a loading control (e.g., β-actin or GAPDH), overnight at 4°C.[8]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detect the signal using an ECL detection system.
5. Data Analysis:
-
Quantify the band intensities for the target protein and the loading control using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized band intensities against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the EC50 for target engagement.
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the key signaling pathways and the CETSA workflow.
Caption: Simplified VEGFR2 signaling pathway leading to cell proliferation, survival, and migration.
References
- 1. An open-label study to determine the maximum tolerated dose of the multitargeted tyrosine kinase inhibitor CEP-11981 in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Ang2 inhibitors and Tie2 activators: potential therapeutics in perioperative treatment of early stage cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. benchchem.com [benchchem.com]
- 8. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
In Focus: The Kinase Selectivity Profile of CEP-11981 Tosylate
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Cross-Reactivity of the Mixed Lineage Kinase Inhibitor, CEP-11981.
CEP-11981 tosylate, whose active compound is CEP-1347, is a potent, ATP-competitive inhibitor of the Mixed Lineage Kinase (MLK) family.[1][2] Developed initially for its neuroprotective properties in neurodegenerative diseases like Parkinson's, its mechanism centers on the inhibition of the c-Jun N-terminal Kinase (JNK) signaling pathway.[2][3][4][5] While lauded for its high potency against the MLK family, a critical aspect for its application as a research tool and therapeutic candidate is its selectivity—its potential for off-target effects through cross-reactivity with other kinases.
Quantitative Analysis: Inhibitor Potency
The inhibitory activity of CEP-1347 has been quantified against its primary targets, the Mixed Lineage Kinases. The half-maximal inhibitory concentration (IC₅₀) values demonstrate potent inhibition in the low nanomolar range.
| Kinase Target | Alternative Name | IC₅₀ (nM) | Family |
| MLK1 | MAP3K9 | 38 - 61 | MAPKKK |
| MLK2 | MAP3K10 | 51 - 82 | MAPKKK |
| MLK3 | MAP3K11 | 23 - 39 | MAPKKK |
Table 1: Potency of CEP-1347 against primary Mixed Lineage Kinase (MLK) targets. Data represents the range of reported IC₅₀ values from in vitro biochemical assays.[6][7]
It is noted that CEP-1347 acts as a relatively broad-spectrum kinase inhibitor, though specific quantitative data on its off-target inhibition across the kinome is limited in publicly accessible literature.[8] The compound has been described as selective because it does not inhibit JNK1 activation in cells induced by kinases independent of the MLK cascade.[2][9][10]
Signaling Pathway Context
CEP-1347 exerts its biological effect by inhibiting MLKs, which are key upstream activators of the JNK signaling cascade. This pathway is a critical regulator of cellular responses to stress, including apoptosis, inflammation, and neuronal degeneration. By inhibiting MLKs, CEP-1347 effectively blocks the phosphorylation cascade that leads to the activation of JNK and its downstream targets, such as the transcription factor c-Jun.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Cep-1347 (KT7515), a semisynthetic inhibitor of the mixed lineage kinase family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SAPK/JNK Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 4. The safety and tolerability of a mixed lineage kinase inhibitor (CEP-1347) in PD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of the c-Jun N-terminal kinase signaling pathway by the mixed lineage kinase inhibitor CEP-1347 (KT7515) preserves metabolism and growth of trophic factor-deprived neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promega.jp [promega.jp]
- 7. Comprehensive analysis of kinase inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. researchgate.net [researchgate.net]
Comparative Kinase Profiling: CEP-11981 Tosylate vs. Regorafenib
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the kinase inhibitor CEP-11981 tosylate with the alternative multi-kinase inhibitor, Regorafenib (B1684635), supported by available experimental data.
This guide provides a comparative analysis of the kinase inhibitor this compound, a multi-targeted inhibitor of receptor tyrosine kinases involved in angiogenesis.[1][2] Its performance is compared with Regorafenib, another multi-kinase inhibitor with a broad spectrum of activity against kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[1][3]
On-Target Kinase Inhibition Profile of this compound
CEP-11981 is an orally active, multi-targeted tyrosine kinase inhibitor.[1] Preclinical data have demonstrated its inhibitory activity against several key kinases involved in angiogenesis. The half-maximal inhibitory concentration (IC50) values for its primary targets are summarized in the table below.
| Target Kinase | IC50 (nM) |
| VEGFR-1 | 3 |
| VEGFR-2 | 4 |
| Tie-2 | 22 |
| FGFR-1 | 13 |
| c-SRC | 37 |
| Aurora A | 42 |
Table 1: On-target kinase inhibition data for this compound.[1]
Off-Target Kinase Profile of this compound
A comprehensive off-target kinase profile for CEP-11981 was determined by screening against a panel of 217 kinases. The selectivity of the compound was quantified using a selectivity score (S90 at 1 µM) of 0.25. This score represents the fraction of kinases in the panel that are inhibited by more than 90% at a 1 µM concentration. A lower selectivity score indicates a more selective inhibitor. However, the detailed data from this screen, showing the specific inhibition of each of the 217 kinases, is not publicly available. The observed treatment-related grade 3/4 neutropenia in clinical trials at the highest doses suggests some off-target inhibition.[4]
Kinase Affinity Profile of a Comparative Inhibitor: Regorafenib
Regorafenib is an oral multi-kinase inhibitor that has demonstrated efficacy in treating various cancers.[3] Its kinase inhibitory profile has been characterized, with binding affinities (Kd) determined for a panel of kinases. A selection of this data is presented below.
| Target Kinase | Kd (nM) |
| RET | 5.2 |
| KIT | 6.9 |
| PDGFR-β | 8.3 |
| VEGFR-1 | 15 |
| VEGFR-2 | 23 |
| VEGFR-3 | 28 |
| TIE-2 | 290 |
| FGFR-1 | 270 |
| B-RAF | 11 |
| RAF-1 | 42 |
Table 2: Dissociation constants (Kd) for Regorafenib against a selection of kinases.[3]
Experimental Protocols
KINOMEscan™ Assay Methodology
The off-target kinase profiling and binding affinity measurements for both CEP-11981 and Regorafenib were likely performed using a competitive binding assay platform, such as KINOMEscan™. This methodology provides a quantitative measure of the interactions between a test compound and a large panel of kinases.
Principle: The assay is based on a competition between the test compound and an immobilized, active-site directed ligand for binding to the kinase of interest. The kinases are produced as fusions with a DNA tag. The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction between the compound and the kinase.
Procedure:
-
Immobilization of Ligand: A proprietary, broadly active kinase inhibitor is biotinylated and immobilized on streptavidin-coated magnetic beads.
-
Competition Assay: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound at a specified concentration (e.g., 1 µM for a screening panel).
-
Washing: Unbound kinase and test compound are washed away.
-
Elution and Quantification: The bound kinase is eluted, and the associated DNA tag is quantified using qPCR.
-
Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a DMSO control. The results are typically expressed as "percent of control," where a lower percentage indicates stronger binding of the test compound to the kinase. For determining binding affinity (Kd), the assay is performed with a range of compound concentrations, and the data is fitted to a dose-response curve.
Signaling Pathway and Experimental Workflow Visualization
Below are diagrams illustrating the key signaling pathways targeted by CEP-11981 and a typical workflow for kinase profiling.
Caption: Simplified VEGFR and Tie-2 signaling pathways targeted by CEP-11981.
Caption: A schematic of the KINOMEscan experimental workflow for kinase profiling.
Comparison and Conclusion
Both CEP-11981 and Regorafenib are multi-targeted kinase inhibitors with potent activity against key drivers of angiogenesis, including VEGFRs. CEP-11981 shows strong inhibition of VEGFR-1, VEGFR-2, and Tie-2, positioning it as a dual inhibitor of these critical pathways. Regorafenib also potently inhibits VEGFRs and, in addition, shows high affinity for other important oncogenic kinases such as KIT, RET, and RAF.
A direct and comprehensive comparison of the off-target profiles of CEP-11981 and Regorafenib is challenging due to the lack of publicly available detailed data from the 217-kinase screen for CEP-11981. The selectivity score of 0.25 for CEP-11981 suggests a relatively selective profile at a 1 µM concentration. However, without the specific data for each kinase, a head-to-head comparison of off-target effects is not possible.
References
- 1. Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regorafenib (BAY 73-4506): Antitumor and antimetastatic activities in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Comparative Efficacy of CEP-11981 Tosylate in Preclinical Tumor Models
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of the In Vivo Anti-Tumor Activity of CEP-11981 Tosylate, a Multi-Targeted Tyrosine Kinase Inhibitor.
This guide provides a comprehensive overview of the preclinical in vivo anti-tumor efficacy of this compound. CEP-11981 is an orally active, multi-targeted tyrosine kinase inhibitor with potent activity against Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, VEGFR-3), TIE-2, and Fibroblast Growth Factor Receptor-1 (FGFR1).[1] These targets are crucial mediators of tumor angiogenesis and vascular maintenance. This document summarizes available preclinical data, compares its efficacy profile with another relevant targeted agent, provides detailed experimental methodologies, and visualizes key signaling pathways and workflows.
While preclinical studies demonstrated significant anti-tumor and anti-angiogenic effects across a range of tumor models, leading to a Phase I clinical trial, the development of CEP-11981 was ultimately discontinued.[2][3] This guide aims to objectively present the available data to inform future research in the field of anti-angiogenic cancer therapy.
Quantitative Data Summary
The following tables summarize the in vivo anti-tumor efficacy of this compound in various preclinical models as reported in scientific literature. Due to the limited availability of comprehensive, peer-reviewed publications, the data is primarily sourced from conference abstracts.
Table 1: Efficacy of this compound as a Single Agent in Various Tumor Models
| Tumor Model | Host | Administration | Efficacy Outcome | Reference |
| CT-26 Murine Colon Carcinoma | Murine | Oral, qd & bid, continuous & intermittent | Tumor growth inhibition, partial and complete regressions.[4] | [4] |
| P388 Murine Leukemia | Murine | Oral, qd & bid, continuous & intermittent | Tumor growth inhibition, partial and complete regressions.[4] | [4] |
| Human Melanoma Xenograft | Immunocompromised Mice | Oral, dose-related | Tumor growth inhibition, anti-angiogenic effects, sustained partial and complete tumor regressions.[2] | [2] |
| Human Glioblastoma Xenograft | Immunocompromised Mice | Oral, dose-related | Tumor growth inhibition, anti-angiogenic effects, sustained partial and complete tumor regressions.[2] | [2] |
| Human Prostate Carcinoma Xenograft | Immunocompromised Mice | Oral, dose-related | Tumor growth inhibition, anti-angiogenic effects, sustained partial and complete tumor regressions.[2] | [2] |
| Human Renal Carcinoma Xenograft | Immunocompromised Mice | Oral, dose-related | Tumor growth inhibition, anti-angiogenic effects, sustained partial and complete tumor regressions.[2] | [2] |
| RT4 Human Urothelial Carcinoma Xenograft | Murine | 2.5, 5, 10 mg/kg, oral, once daily | Significant arrest of tumor growth (cytostatic).[5] | [5] |
Table 2: Efficacy of this compound in Combination Therapy
| Tumor Model | Host | Combination Agent | Administration | Efficacy Outcome | Reference |
| Orthotopic Human Glioblastoma | Murine | Temozolomide (B1682018) (TMZ) | Chronic oral administration of CEP-11981 (>250 days, bid) with TMZ | Median survival benefit (253 days vs. 160 days for TMZ alone; p=0.04).[4] | [4] |
Comparison with an Alternative Agent
Direct head-to-head preclinical studies comparing CEP-11981 with other anti-tumor agents are not publicly available. However, a comparison of its profile with another dual-target inhibitor, Pexmetinib (ARRY-614) , which targets TIE-2 and p38 MAPK, can provide context.
Table 3: Profile Comparison of this compound and Pexmetinib (ARRY-614)
| Feature | This compound | Pexmetinib (ARRY-614) |
| Primary Targets | pan-VEGFR, TIE-2, FGFR1[1] | TIE-2, p38 MAPK[6] |
| Reported Preclinical Efficacy | Broad anti-tumor and anti-angiogenic activity in solid and hematological tumor models (colon, leukemia, melanoma, glioblastoma, prostate, renal, urothelial).[4][5] | Inhibited tumor cell growth in murine xenografts of multiple myeloma and showed activity in models of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[7] |
| Mechanism of Action | Inhibition of key receptor tyrosine kinases involved in tumor angiogenesis and vascular maintenance. | Inhibition of TIE-2 and the pro-inflammatory kinase p38 MAPK.[6] |
| Combination Data | Synergistic effect with temozolomide in a glioblastoma model.[4] | Additive activity with lenalidomide (B1683929) and dexamethasone (B1670325) in multiple myeloma models.[6] |
Experimental Protocols
Detailed experimental protocols for the in vivo studies of CEP-11981 are not fully available in the public domain. The following represents a composite protocol based on the available information from the RT4 human urothelial carcinoma xenograft study and a general protocol for in vivo administration of tyrosine kinase inhibitors.
I. Cell Culture and Xenograft Tumor Establishment
-
Cell Culture: The RT4 human urothelial carcinoma cell line was used. Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) were used. All animal procedures were conducted in accordance with institutional guidelines.
-
Tumor Cell Implantation: A suspension of RT4 cells was prepared in a sterile solution (e.g., a 1:1 mixture of serum-free medium and Matrigel). A defined number of cells (typically 1 x 10^6 to 1 x 10^7) was injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors were allowed to establish and grow. Tumor dimensions (length and width) were measured every 2-3 days using calipers. Tumor volume was calculated using the formula: (Width² x Length) / 2. Mice were randomized into treatment and control groups when the average tumor volume reached a predetermined size (e.g., 100-150 mm³).
II. Drug Formulation and Administration
-
Formulation: this compound was formulated for oral administration. For preclinical studies, tyrosine kinase inhibitors are often suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water. The formulation was prepared fresh daily.
-
Administration: CEP-11981 was administered orally once daily via gavage for up to 4 weeks.[5] The doses used in the urothelial carcinoma study were 2.5 mg/kg, 5 mg/kg, and 10 mg/kg.[5] The control group received the vehicle solution.
III. Efficacy Evaluation
-
Tumor Growth and Body Weight Monitoring: Tumor volumes and mouse body weights were measured every 2-3 days throughout the treatment period. Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Immunohistochemistry: At the end of the study, tumors were harvested for further analysis. Immunohistochemical staining was performed on tumor sections to evaluate apoptosis (e.g., cleaved caspase-3) and angiogenesis (e.g., CD31 to mark endothelial cells).[5]
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language for Graphviz, illustrate the targeted signaling pathways of CEP-11981 and a typical experimental workflow for in vivo efficacy studies.
Caption: Targeted signaling pathways of CEP-11981.
Caption: Experimental workflow for in vivo efficacy studies.
References
- 1. The Tie2 signaling pathway in retinal vascular diseases: a novel therapeutic target in the eye - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Functional significance of Tie2 signaling in the adult vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to TIE2 Inhibitors in Angiogenesis Models: CEP-11981 Tosylate vs. Other Prominent Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CEP-11981 tosylate against other TIE2 inhibitors—rebastinib (B1684436), pexmetinib (B1683776), and cabozantinib—in the context of preclinical angiogenesis models. The data presented is collated from various studies to offer a comprehensive overview of their mechanisms of action, potency, and efficacy.
Introduction to TIE2 Inhibition in Angiogenesis
The TIE2 receptor tyrosine kinase and its ligands, the angiopoietins (Ang), play a crucial role in the regulation of vascular development, maturation, and stability. Dysregulation of the TIE2 signaling pathway is implicated in pathological angiogenesis, a hallmark of cancer and other diseases. Consequently, TIE2 has emerged as a promising therapeutic target for anti-angiogenic therapies. This guide focuses on this compound and compares its preclinical profile with other notable TIE2 inhibitors.
Mechanism of Action and Kinase Selectivity
TIE2 inhibitors can be broadly categorized based on their kinase selectivity. Some are highly selective for TIE2, while others are multi-targeted, inhibiting a range of kinases involved in angiogenesis and tumor progression.
This compound is an orally active, multi-targeted tyrosine kinase inhibitor that potently inhibits VEGFR-1, VEGFR-2, and TIE2.[1] Its action against both VEGFR and TIE2 pathways suggests a comprehensive approach to blocking tumor angiogenesis.[1]
Rebastinib (DCC-2036) is a "switch control" inhibitor that targets several tyrosine kinases, including ABL1, FLT3, and TIE2.[2] It is recognized for its potent inhibition of TIE2 and its role in modulating the tumor microenvironment by affecting TIE2-expressing macrophages.[2]
Pexmetinib (ARRY-614) is a dual inhibitor of TIE2 and p38 MAPK.[3] The inhibition of p38 MAPK, a key player in inflammatory cytokine signaling, in addition to TIE2, suggests a dual mechanism of action impacting both angiogenesis and the tumor-supporting inflammatory environment.[3][4]
Cabozantinib (XL184) is a multi-kinase inhibitor with potent activity against MET, VEGFR2, and TIE2, among others.[5] Its broad-spectrum inhibition targets multiple pathways involved in tumor growth, invasion, and angiogenesis.[5][6]
Table 1: Comparative Kinase Inhibition Profile (IC50 values)
| Inhibitor | TIE2 (nM) | Other Key Targets (nM) |
| This compound | 22 | VEGFR1 (3), VEGFR2 (4), FGFR1 (13), c-SRC (37), Aurora A (42)[1] |
| Rebastinib (DCC-2036) | 6 | ABL1 (0.8), ABL1-T315I (4), KDR (VEGFR2) (4), FLT3 (2), SRC (34) |
| Pexmetinib (ARRY-614) | 1 | p38α (35), p38β (26), Abl (4), FGFR1 (28), FLT1 (VEGFR1) (47) |
| Cabozantinib (XL184) | 14.3 | MET (1.3), VEGFR2 (0.035), RET (5.2), KIT (4.6), AXL (7), FLT3 (11.3)[5] |
Preclinical Efficacy in Angiogenesis Models
The anti-angiogenic potential of these inhibitors has been evaluated in various in vitro and in vivo models. While direct head-to-head comparative studies are limited, the following tables summarize key findings from individual studies.
Table 2: In Vitro Angiogenesis Models
| Inhibitor | Model | Key Findings | Reference |
| Rebastinib | HUVEC Migration Assay | Inhibited Ang1-mediated migration with an IC50 of 0.022 nM. | [2] |
| Cabozantinib | HMVEC Tube Formation | Inhibited tube formation with an IC50 of 6.7 nM. |
Table 3: In Vivo Angiogenesis and Tumor Models
| Inhibitor | Model | Dosage | Key Findings | Reference |
| This compound | Various animal tumor models | Not specified | Sustained, dose-related anti-angiogenic and antitumor inhibition.[1] | [1] |
| Rebastinib | PyMT Mammary Carcinoma | 10 mg/kg, p.o., twice weekly | Reduced microvessel density and infiltration of TIE2+ macrophages.[2] | [2] |
| Pexmetinib | HEK-Tie2 Xenografts | Single oral dose | Dose-dependent inhibition of TIE2 phosphorylation.[4] | [4] |
| Cabozantinib | Colorectal Cancer Explants | Not specified | Profound decrease in CD34 positive cells (endothelial marker). |
Experimental Protocols
Matrigel Plug Angiogenesis Assay
This in vivo assay is a standard method to evaluate the pro- or anti-angiogenic potential of compounds.
Objective: To quantify the formation of new blood vessels into a subcutaneous plug of Matrigel.
General Procedure:
-
Preparation: Matrigel, a basement membrane extract, is kept on ice to maintain its liquid state. The test compound (TIE2 inhibitor) and a pro-angiogenic factor (e.g., bFGF or VEGF) are mixed with the liquid Matrigel.[7]
-
Implantation: The Matrigel mixture is subcutaneously injected into the flank of immunocompromised mice. At body temperature, the Matrigel solidifies, forming a plug.[7]
-
Incubation: The Matrigel plug is left in place for a period of 7-21 days, during which host endothelial cells can invade the plug and form new blood vessels.
-
Analysis: The Matrigel plugs are excised, and the extent of angiogenesis is quantified.[8] This can be done by:
-
Hemoglobin content measurement: The amount of hemoglobin in the plug, measured using a Drabkin's reagent kit, correlates with the number of red blood cells and, therefore, the extent of vascularization.[8]
-
Immunohistochemistry: Plugs are sectioned and stained for endothelial cell markers such as CD31 or CD34 to visualize and quantify the microvessel density (MVD).[7]
-
Tumor Xenograft Model
This model assesses the effect of anti-angiogenic agents on the growth of human tumors in an in vivo setting.
Objective: To evaluate the impact of TIE2 inhibitors on tumor growth and tumor-associated angiogenesis.
General Procedure:
-
Cell Culture: Human tumor cells from a relevant cancer type are cultured in appropriate media.
-
Implantation: A specific number of tumor cells (e.g., 1x10^6 to 1x10^7) are suspended in a solution (e.g., PBS or a mixture with Matrigel) and injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size. The mice are then randomized into control and treatment groups. The TIE2 inhibitor is administered according to a specific dosing schedule (e.g., daily oral gavage). Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and the tumors are excised, weighed, and processed for further analysis.
-
Angiogenesis Assessment: The extent of angiogenesis within the tumor is typically assessed by immunohistochemical staining of tumor sections for endothelial markers like CD31 or CD34 to determine the microvessel density.
Signaling Pathways and Visualizations
TIE2 Signaling Pathway in Angiogenesis
Activation of the TIE2 receptor by its ligand, Angiopoietin-1 (Ang1), initiates a cascade of downstream signaling events that promote endothelial cell survival, migration, and vessel maturation. Key downstream pathways include the PI3K/AKT and the MAPK/ERK pathways. TIE2 inhibitors block the autophosphorylation of the TIE2 receptor, thereby inhibiting these downstream signals.
Caption: TIE2 signaling pathway in angiogenesis and points of inhibition.
Experimental Workflow: In Vivo Angiogenesis Model
The following diagram illustrates a typical workflow for assessing a TIE2 inhibitor in a tumor xenograft model.
Caption: Workflow for a tumor xenograft angiogenesis study.
Summary and Conclusion
This compound is a multi-targeted TIE2 inhibitor with potent activity against both VEGFR and TIE2 pathways. This dual inhibition profile presents a potentially advantageous strategy for robustly suppressing tumor angiogenesis. In comparison, rebastinib offers high potency against TIE2 and a distinct mechanism involving the modulation of TIE2-expressing macrophages. Pexmetinib provides the unique combination of TIE2 and p38 MAPK inhibition, potentially targeting both angiogenesis and inflammation. Cabozantinib is a broad-spectrum inhibitor targeting several key oncogenic pathways, including TIE2.
The choice of a TIE2 inhibitor for a specific research or therapeutic application will depend on the desired selectivity profile and the specific context of the disease model. While the available preclinical data provides valuable insights into the anti-angiogenic and anti-tumor activities of these compounds, further head-to-head studies in standardized angiogenesis models are warranted for a more definitive comparative assessment. This guide provides a framework for understanding the current landscape of these TIE2 inhibitors and serves as a resource for designing future preclinical studies.
References
- 1. researchgate.net [researchgate.net]
- 2. The selective Tie2 inhibitor rebastinib blocks recruitment and function of Tie2Hi macrophages in breast cancer and pancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pexmetinib: A Novel Dual Inhibitor of Tie2 and p38 MAPK with Efficacy in Preclinical Models of Myelodysplastic Syndromes and Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pexmetinib: a novel dual inhibitor of Tie-2 and p38 MAPK with efficacy in preclinical models of myelodysplastic syndromes and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
Comparative Guide to the Chemical Synthesis of CEP-11981 Tosylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical synthesis pathways for CEP-11981, a potent, orally active, multi-targeted tyrosine kinase inhibitor. The primary synthesis route, as detailed in the Journal of Medicinal Chemistry, is compared with a potential alternative approach utilizing a Diels-Alder reaction for the construction of the core heterocyclic scaffold. This comparison focuses on reaction strategies, key transformations, and provides a framework for evaluating the methodologies.
Introduction to CEP-11981
CEP-11981, also known as 11-(2-Methylpropyl)-12,13-dihydro-2-methyl-8-(pyrimidin-2-ylamino)-4H-indazolo[5,4-a]pyrrolo[3,4-c]carbazol-4-one, is a significant molecule in oncology research due to its inhibition of multiple receptor tyrosine kinases involved in angiogenesis, including VEGFR-1, VEGFR-2, and TIE-2.[1] Its complex, fused heterocyclic structure presents a considerable synthetic challenge. The tosylate salt form enhances the compound's solubility and suitability for pharmaceutical development.
Primary Synthesis Pathway of CEP-11981 (Hudkins et al.)
The synthesis of CEP-11981, as reported by Hudkins and colleagues in the Journal of Medicinal Chemistry (2012, 55, 2, 903-913), involves a multi-step linear sequence to construct the complex indazolo[5,4-a]pyrrolo[3,4-c]carbazol-4-one core. While the full experimental text is not publicly available, the general strategy can be inferred from related syntheses and the reported structure. The key steps likely involve the sequential construction of the carbazole, pyrrole, and indazole ring systems, followed by the introduction of the pyrimidinylamino side chain.
Key Features:
-
Convergent Strategy: The synthesis likely employs a convergent approach where key fragments of the molecule are synthesized separately and then combined.
-
Ring Formation Reactions: A variety of named reactions typical for heterocycle synthesis would be employed, potentially including Fischer indole (B1671886) synthesis, Bischler-Möhlau indole synthesis, or palladium-catalyzed cross-coupling reactions for C-N and C-C bond formation.
-
Functional Group Interconversions: The synthesis would involve numerous functional group manipulations to introduce the required substituents at specific positions.
Alternative Synthesis Pathway: Diels-Alder Approach
An alternative strategy for the synthesis of the core pyrrolo[3,4-c]carbazole structure involves a domino Diels-Alder reaction. This approach offers a potentially more efficient route to the fused ring system.
Conceptual Steps:
-
Dienophile and Diene Preparation: Synthesis of a suitable 3-vinylindole derivative to act as the diene and a dienophile such as a maleimide (B117702) derivative.
-
Diels-Alder Cycloaddition: A p-toluenesulfonic acid (p-TsOH) catalyzed Diels-Alder reaction between the 3-vinylindole and the maleimide would form a tetrahydropyrrolo[3,4-c]carbazole.
-
Aromatization: Subsequent dehydrogenation, for example using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), would yield the aromatic pyrrolo[3,4-c]carbazole core.
This approach could potentially reduce the number of linear steps required to construct the core structure, a significant advantage in complex molecule synthesis.
Formation of CEP-11981 Tosylate
The final step in the preparation of the active pharmaceutical ingredient is the formation of the tosylate salt. This is typically achieved by reacting the free base of CEP-11981 with p-toluenesulfonic acid in a suitable organic solvent.
General Experimental Protocol for Tosylate Salt Formation:
-
Dissolve the CEP-11981 free base in a suitable organic solvent (e.g., methanol, ethanol, or a mixture of solvents).
-
Add a solution of p-toluenesulfonic acid monohydrate (1 molar equivalent) in the same solvent to the CEP-11981 solution.
-
Stir the mixture at room temperature or with gentle heating to facilitate salt formation and precipitation.
-
Cool the mixture to induce further precipitation.
-
Collect the solid tosylate salt by filtration.
-
Wash the collected solid with a small amount of cold solvent.
-
Dry the salt under vacuum to remove residual solvent.
Comparison of Synthesis Pathways
| Feature | Primary Synthesis (Hudkins et al.) | Alternative Diels-Alder Pathway |
| Core Construction Strategy | Likely linear, sequential ring formation | Convergent, domino Diels-Alder reaction |
| Key Reaction | Multiple named reactions for heterocycle synthesis | [4+2] cycloaddition |
| Potential Advantages | Well-established and validated for this specific molecule | Potentially fewer steps, higher atom economy |
| Potential Challenges | Potentially long linear sequence, leading to lower overall yield | Regio- and stereoselectivity of the Diels-Alder reaction, availability of starting materials |
Experimental Protocols
Note: The following protocols are generalized and would require optimization for specific substrates and scales.
Representative Diels-Alder Reaction for Pyrrolo[3,4-c]carbazole Core
-
Reaction Setup: To a solution of the 3-vinylindole derivative (1 equivalent) in toluene, add the maleimide derivative (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid (0.1 equivalents).
-
Reaction Execution: Heat the reaction mixture to 80-110 °C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture, dilute with an organic solvent like ethyl acetate, and wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica (B1680970) gel to obtain the tetrahydropyrrolo[3,4-c]carbazole.
-
Aromatization: Dissolve the purified tetrahydro-product in a suitable solvent such as acetonitrile (B52724) and treat with DDQ (1.2 equivalents) at room temperature.
-
Final Purification: After the reaction is complete (monitored by TLC), concentrate the mixture and purify by column chromatography to yield the aromatic pyrrolo[3,4-c]carbazole core.
Signaling Pathway and Experimental Workflow Diagrams
Caption: CEP-11981 inhibits VEGFR and TIE-2 signaling pathways.
Caption: Comparison of synthetic workflows for this compound.
References
Safety Operating Guide
Navigating the Safe Disposal of CEP-11981 Tosylate: A Procedural Guide
For researchers and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of CEP-11981 tosylate, a tyrosine kinase inhibitor. Given the potent nature of such compounds, adherence to strict disposal protocols is paramount.
Core Principles of Chemical Waste Management
The disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[1][2][3] Chemical waste is regulated by agencies such as the Environmental Protection Agency (EPA) and must not be discarded in regular trash or poured down the drain.[1] The overarching principle is to treat all waste containing this compound, including the pure compound, solutions, and contaminated labware, as hazardous chemical waste.[2]
Step-by-Step Disposal Procedures for this compound
1. Waste Segregation and Collection:
-
At the Source: Begin by segregating all waste contaminated with this compound from other laboratory waste streams at the point of generation.[2]
-
Solid Waste: Place unused or expired this compound, along with contaminated personal protective equipment (PPE) such as gloves, and lab supplies like weighing paper and pipette tips, into a designated, durable, and sealable hazardous waste container.[2]
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container.[2] Plastic bottles are often preferred over glass for hazardous waste when chemical compatibility is not an issue.[1] Do not mix solids with liquid waste.[4]
-
"Sharps" Waste: Needles, syringes, or other sharp objects contaminated with this compound should be disposed of in a designated sharps container.
-
Empty Containers: Containers that held the pure compound should be treated as hazardous waste.[3] They should be triple-rinsed with a suitable solvent.[3][5] The rinsate must be collected and disposed of as liquid hazardous chemical waste.[3][5] After triple-rinsing, deface or remove the original label and dispose of the container as instructed by your EHS department.[3]
2. Waste Container Management:
-
Container Selection: Use containers that are in good condition, free of leaks or cracks, and compatible with the chemical waste.[5] Containers must have a leak-proof, screw-on cap.[4]
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste".[1][5] The label should also include:
-
The full chemical name, "this compound," and its concentration. For mixtures, list all constituents.[1][6]
-
The date when the waste was first added to the container.[1]
-
The location of origin (e.g., laboratory room number).[1]
-
The name and contact information of the principal investigator.[1]
-
Appropriate hazard pictograms.[1]
-
-
Storage:
-
Keep waste containers closed except when adding waste.[4][5]
-
Store containers in a designated and secure satellite accumulation area within the laboratory.[2]
-
Use secondary containment, such as a lab tray, to capture any potential spills or leaks.[4] The secondary container should be able to hold 110% of the volume of the primary container.[4]
-
Segregate incompatible waste types to prevent dangerous reactions.[1][5][6]
-
3. Requesting Waste Disposal:
-
Once a waste container is full, or in accordance with your institution's policies, schedule a pickup with your EHS department or licensed hazardous waste disposal service.[2][3]
Spill and Decontamination Procedures
In the event of a spill, the primary goal is to prevent exposure and the spread of contamination.
-
Evacuate and Notify: Alert others in the area and evacuate if necessary. Inform your laboratory supervisor and EHS department.
-
Containment and Cleanup:
-
Decontamination:
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the following table summarizes general guidelines for hazardous waste storage.
| Parameter | Guideline | Source |
| Liquid Waste Container Fill Level | Do not fill more than 80% | [6] |
| Secondary Containment Volume | Must hold 110% of the primary container's volume | [4] |
| Residual Material in "Empty" Containers | Less than 3% of the original volume | [7] |
Experimental Workflow and Disposal Pathway
The following diagrams illustrate the general workflow for handling and disposing of this compound in a laboratory setting.
Caption: Workflow for the disposal of this compound.
Caption: Spill response procedure for this compound.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
